molecular formula C9H7BrF2O B2405285 1-(4-Bromophenyl)-1,1-difluoropropan-2-one CAS No. 897934-99-5

1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Número de catálogo: B2405285
Número CAS: 897934-99-5
Peso molecular: 249.055
Clave InChI: PGARJEGPWFGHKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Bromophenyl)-1,1-difluoropropan-2-one is a useful research compound. Its molecular formula is C9H7BrF2O and its molecular weight is 249.055. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-1,1-difluoropropan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-1,1-difluoropropan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(4-bromophenyl)-1,1-difluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGARJEGPWFGHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Navigating the Metabolic Maze: A Technical Guide to the Stability of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity is paramount to its success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a promising therapeutic candidate. This technical guide provides an in-depth exploration of the metabolic stability of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one derivatives, a chemical scaffold of increasing interest. By dissecting the influence of its key structural motifs—the bromophenyl ring, the gem-difluoro group, and the ketone functionality—we offer a predictive framework for researchers to anticipate metabolic hotspots and design more robust drug candidates. This guide synthesizes established principles of drug metabolism with data from structurally related compounds to provide actionable insights and detailed experimental protocols for assessing metabolic stability in a laboratory setting.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug from administration to its site of action is fraught with metabolic hurdles. The body's enzymatic machinery, primarily located in the liver, is designed to recognize and eliminate foreign compounds (xenobiotics).[1] Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile.[2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, leading to diminished efficacy.[3] Conversely, excessively stable compounds may accumulate, increasing the risk of adverse effects. Therefore, a central tenet of medicinal chemistry is the optimization of metabolic stability to achieve a desirable pharmacokinetic and safety profile.

The 1-(4-Bromophenyl)-1,1-difluoropropan-2-one scaffold presents a unique combination of functionalities that influence its metabolic fate. Understanding the interplay between the aromatic system, the halogen substituent, and the fluorinated ketone is essential for predicting and improving the metabolic stability of its derivatives.

The Structural Scaffolding: A Synthesis of Influential Moieties

The metabolic stability of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one derivatives is dictated by the individual and collective properties of its constituent parts.

The 4-Bromophenyl Group: An Aromatic Anchor with Metabolic Implications

The bromophenyl group is a common feature in many bioactive molecules. The primary sites of metabolism for aromatic rings are typically hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes.[2][4] The position of the bromine atom at the para-position can influence the regioselectivity of this oxidation. While the strong carbon-bromine bond is generally stable, reductive dehalogenation can occur under certain physiological conditions, although this is a less common metabolic pathway for aromatic bromides compared to aliphatic ones.[5] A more likely metabolic route for the bromophenyl moiety is aromatic hydroxylation, potentially leading to the formation of bromophenols.[6] These phenolic metabolites can then undergo Phase II conjugation reactions, such as sulfation or glucuronidation, to facilitate their excretion.[7][8] The presence of the bulky and electron-withdrawing bromine atom can also influence the binding orientation of the molecule within the active site of metabolic enzymes, potentially shielding other parts of the molecule from metabolism.[9]

The Gem-Difluoro Group: A Shield Against Oxidative Attack

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability.[2] The gem-difluoro group (CF2) at the α-position to the ketone is a key feature of the scaffold. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage.[2] Furthermore, the electron-withdrawing nature of the two fluorine atoms can significantly alter the electronic properties of the adjacent carbonyl group and the α-carbon. This electronic perturbation can disfavor common metabolic pathways such as α-hydroxylation, a frequent route of metabolism for ketones. Studies on functionalized gem-difluorinated cycloalkanes have shown that this moiety can either not affect or slightly improve metabolic stability.[10]

The Propan-2-one Linker: A Potential Metabolic Hotspot

Ketones are susceptible to both oxidative and reductive metabolic pathways. The primary oxidative route for ketones is hydroxylation at the α-carbon. However, as previously mentioned, the presence of the gem-difluoro group is expected to significantly hinder this pathway.

A more probable metabolic transformation for the ketone moiety is reduction to the corresponding secondary alcohol. This reaction is often catalyzed by cytosolic reductases. The resulting alcohol can then be a substrate for Phase II conjugation reactions, primarily glucuronidation.

Predicted Metabolic Pathways

Based on the analysis of the structural components, we can propose the following primary metabolic pathways for 1-(4-Bromophenyl)-1,1-difluoropropan-2-one derivatives. It is crucial to note that these are predictive and require experimental validation.

  • Aromatic Hydroxylation: Oxidation of the bromophenyl ring to form phenolic metabolites. This is a common pathway for many aromatic compounds.[2]

  • Ketone Reduction: Reduction of the carbonyl group to a secondary alcohol.

  • Phase II Conjugation: Glucuronidation or sulfation of the hydroxylated metabolites (both from aromatic hydroxylation and ketone reduction) to enhance their water solubility and facilitate excretion.[3]

  • Reductive Dehalogenation: While less likely for an aromatic bromine, the potential for removal of the bromine atom cannot be entirely discounted without experimental data.[5]

The interplay of these pathways will determine the overall metabolic profile of the compound.

Caption: Predicted major metabolic pathways for 1-(4-Bromophenyl)-1,1-difluoropropan-2-one derivatives.

In Vitro Assessment of Metabolic Stability: Experimental Protocols

To experimentally determine the metabolic stability of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one derivatives, a series of in vitro assays are indispensable. These assays provide quantitative data on the rate of metabolism and can help identify the enzymes involved.

Liver Microsomal Stability Assay

This is a common first-tier assay to assess Phase I metabolic stability, primarily mediated by CYP450 enzymes.

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing the majority of the CYP450 enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Experimental Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, rat, mouse, etc.) stored at -80°C.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Thaw the liver microsomes on ice.

    • Prepare a reaction mixture containing the phosphate buffer and liver microsomes.

    • Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Caption: Experimental workflow for a liver microsomal stability assay.

Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, providing a more comprehensive assessment of both Phase I and Phase II metabolism.

Principle: Similar to the microsomal stability assay, but using the S9 fraction. The assay can be performed with and without cofactors for Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation) to delineate the contribution of each pathway.

Experimental Protocol:

The protocol is similar to the microsomal stability assay, with the following key differences:

  • Test System: Liver S9 fraction is used instead of microsomes.

  • Cofactors: In addition to the NADPH regenerating system, cofactors for Phase II enzymes such as UDPGA and PAPS can be included in the reaction mixture.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and represent the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in their natural cellular environment.

Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time.

Experimental Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using trypan blue exclusion).

    • Resuspend the hepatocytes in incubation medium to the desired cell density.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound to the wells (final concentration typically 1 µM).

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points, take aliquots and quench the reaction with a suitable solvent (e.g., acetonitrile).

  • Sample Analysis and Data Analysis:

    • Follow the same procedures as for the microsomal stability assay.

Structure-Metabolic Stability Relationships (SMSR): A Predictive Framework

By systematically modifying the 1-(4-Bromophenyl)-1,1-difluoropropan-2-one scaffold and evaluating the metabolic stability of the resulting derivatives, researchers can establish valuable Structure-Metabolic Stability Relationships (SMSR).

Caption: Logical relationship for establishing Structure-Metabolic Stability Relationships.

Key areas for modification and their predicted impact:

  • Substitution on the Phenyl Ring: Introducing electron-withdrawing or bulky groups at other positions on the phenyl ring could further modulate its susceptibility to hydroxylation.

  • Bioisosteric Replacement of the Bromo Group: Replacing the bromine atom with other halogens or different functional groups can alter the electronic properties and steric hindrance, potentially impacting metabolic stability.[11]

  • Modification of the Propan-2-one Linker: While the gem-difluoro group provides significant stability, modifications to the methyl group could be explored, although this may also impact the compound's pharmacological activity.

Data Presentation and Interpretation

For effective comparison of the metabolic stability of different derivatives, data should be presented in a clear and structured format.

Table 1: Example Data Summary for Metabolic Stability of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one Derivatives in Human Liver Microsomes

Compound IDR-Group ModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent H4515.4
Derivative 1 2-Fluoro on phenyl6011.6
Derivative 2 3-Chloro on phenyl5213.3
Derivative 3 Bromo replaced with Chloro4814.4
Control (High Clearance) Verapamil< 5> 138.6
Control (Low Clearance) Diazepam> 90< 7.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: A Roadmap to Metabolically Robust Drug Candidates

The metabolic stability of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one derivatives is a complex interplay of its structural features. The gem-difluoro group is anticipated to confer significant stability against oxidative metabolism at the α-position of the ketone. The primary metabolic liabilities are likely to be aromatic hydroxylation of the bromophenyl ring and reduction of the ketone.

This guide provides a foundational understanding of the factors governing the metabolic fate of this promising scaffold. By employing the described in vitro assays and systematically exploring structure-metabolic stability relationships, researchers can rationally design and synthesize derivatives with optimized pharmacokinetic profiles, thereby increasing the probability of advancing new and effective therapeutic agents into clinical development. The journey through the metabolic maze is challenging, but with a predictive framework and robust experimental validation, it is a navigable path.

References

  • Cyprotex. Hepatocyte Stability. Evotec. [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. [Link]

  • Kazumi, J., & Suflita, J. M. (1995). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and environmental microbiology, 61(11), 3954–3958.
  • Pace, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6917-6956.
  • Oberhaensli, S., et al. (2022).
  • University of North Texas. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. [Link]

  • ChemRxiv. (2023). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C–N Bond Cleavage of Ketone-derived 2,3-Dihydroquinazolinones. [Link]

  • ResearchGate. (2022). Binding and Metabolism of Brominated Flame Retardant β-1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane in Human Microsomal P450 Enzymes: Insights from Computational Studies. [Link]

  • Oberhaensli, S., et al. (2022). Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa. PubMed. [Link]

  • Linclau, B., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1458–1464.
  • Frontiers in Pharmacology. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. [Link]

  • ResearchGate. (2025). Cytochrome P450-catalyzed oxidation of halogen-containing substrates. [Link]

  • Royal Society of Chemistry. (2024). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. [Link]

  • Queen Mary University of London. (n.d.). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Wilderman, P. R., et al. (2016). Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity. Journal of medicinal chemistry, 59(24), 11049–11058.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry, 28(19), e202200331.
  • Lin, G. W., & O'Hagan, D. (2017). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 60(17), 7195–7222.
  • Li, F., & Ma, C. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and bioanalytical chemistry, 406(29), 7435–7449.
  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • Wuest, M., et al. (2020). Synthesis and in vivo evaluation of a radiofluorinated ketone body derivative. EJNMMI radiopharmacy and chemistry, 5(1), 4.
  • ResearchGate. (2025). gem-Difluoroalkenylation of Aldehydes and Ketones with Bis(difluoromethyl)triphenylphosphorane under Operationally Simple Conditions. [Link]

  • Han, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland), 28(16), 6092.
  • Portal, A., et al. (2019). Direct Deprotonative Functionalization of α,α-Difluoromethyl Ketones using a Catalytic Organosuperbase. Chemistry (Weinheim an der Bergstrasse, Germany), 25(48), 11218–11222.
  • Martins, F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel, Switzerland), 17(2), 241.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). 17.5. Synthesis of 1-(4-Bromophenyl)-1 H -pyrrole by the Clauson-Kaas Reaction. [Link]

  • Reactome. (n.d.). Glucuronidation. [Link]

  • IEEE Xplore. (2019). An Automated Identification Tool for LC-MS Based Metabolomics Studies. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Li, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Molecules (Basel, Switzerland), 27(23), 8345.
  • Sancineto, L., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules (Basel, Switzerland), 25(17), 3994.
  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]

  • Horning, E. C., et al. (1987). Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound.
  • National Center for Biotechnology Information. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

  • Zhang, H., et al. (2022). In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. Ecotoxicology and environmental safety, 237, 113539.
  • ResearchGate. (n.d.). Methods for the Synthesis of α,α-Difluoroketones. [Link]

  • LCGC International. (n.d.). Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]

  • ResearchGate. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]

  • Encyclopedia.pub. (2023). Fluorine-Containing Glycomimetics. [Link]

  • University of Tennessee, Knoxville. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • MycompoundID.org. (2015). Metabolite Identification Using a Library of Predicted Fragment-Ion-Spectra of. [Link]

  • Longdom Publishing SL. (n.d.). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. [Link]

  • MDPI. (2024). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. [Link]

Sources

The Strategic Role of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one in the development of next-generation antifungal agents.

This guide treats the compound as a privileged synthetic intermediate , specifically designed to overcome metabolic instability and resistance mechanisms common in existing azole therapies.

Executive Summary

In the pursuit of novel antifungal agents targeting lanosterol 14


-demethylase (CYP51) , the "gem-difluoro" motif has emerged as a critical bioisostere. 1-(4-Bromophenyl)-1,1-difluoropropan-2-one  represents a high-value building block that addresses two primary failure modes in azole drug candidates: metabolic lability  at the benzylic position and poor membrane permeability .

This guide outlines the chemical logic, synthesis, and application of this intermediate.[1] By incorporating a metabolically robust


 linker and a reactive 4-bromophenyl "handle," this scaffold enables the rapid generation of diversity-oriented libraries essential for overcoming multidrug-resistant Candida and Aspergillus strains.

Chemical Logic: The "Fluorine Effect"

The incorporation of the 1,1-difluoro motif is not arbitrary; it is a calculated design choice driven by the unique physicochemical properties of the carbon-fluorine bond.

Metabolic Blockade

In non-fluorinated analogs (e.g., 1-phenylpropan-2-one derivatives), the benzylic carbon is highly susceptible to cytochrome P450-mediated hydroxylation (Phase I metabolism).

  • Mechanism: The

    
     bond dissociation energy (BDE) at the benzylic position is relatively low (~85-90 kcal/mol), facilitating hydrogen abstraction.
    
  • Solution: Replacing these hydrogens with fluorine increases the BDE to ~116 kcal/mol. The

    
     group acts as a "metabolic wall," significantly extending the in vivo half-life (
    
    
    
    ) of the resulting drug.
Bioisosterism and Lipophilicity

The


 group is often cited as a bioisostere for an ether oxygen (

) or a carbonyl (

) due to its polarity and bond angle.
  • Lipophilicity (LogP): Unlike oxygen, which lowers LogP, the

    
     group increases lipophilicity, enhancing passive transport across the fungal cell wall.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group lowers the 
    
    
    
    of adjacent functional groups (e.g., the tertiary alcohol in the final azole), potentially strengthening hydrogen bond interactions with the heme propionate network in the CYP51 active site.

Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesize 1-(4-Bromophenyl)-1,1-difluoropropan-2-one from commercially available precursors. Rationale: Direct difluorination of the ketone is often non-selective. A more robust route involves the construction of the difluoro-ester followed by conversion to the methyl ketone via a Weinreb amide intermediate.

Reagents & Conditions
  • Precursors: Ethyl bromodifluoroacetate, 1,4-Dibromobenzene.

  • Catalysts: Copper powder (activated).

  • Solvents: DMSO (anhydrous), THF.

Step-by-Step Methodology

Step 1: Cross-Coupling (Ullmann-type)

  • Activation: Suspend copper powder (2.5 eq) in DMSO and activate with a crystal of iodine. Stir for 10 min.

  • Addition: Add ethyl bromodifluoroacetate (1.2 eq) and 1,4-dibromobenzene (1.0 eq).

  • Reaction: Heat the mixture to 55°C for 12 hours under

    
     atmosphere. The reaction is self-validating by the color change from reddish-copper to a dark blue/green supernatant.
    
  • Workup: Filter through Celite. Dilute with EtOAc, wash with cold 1M HCl (to remove Cu salts), then brine. Dry over

    
     and concentrate.
    
  • Product: Ethyl (4-bromophenyl)difluoroacetate.

Step 2: Conversion to Methyl Ketone (Weinreb Route)

  • Amidation: React the ester from Step 1 with

    
    -dimethylhydroxylamine hydrochloride (1.5 eq) and isopropylmagnesium chloride (2.0 eq) in THF at -20°C.
    
  • Grignard Addition: To the isolated Weinreb amide in dry THF at 0°C, add methylmagnesium bromide (MeMgBr, 3.0M in ether, 1.2 eq) dropwise.

  • Quench: Quench carefully with saturated

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

  • Final Output: 1-(4-Bromophenyl)-1,1-difluoropropan-2-one (Clear oil).

Application: From Scaffold to Lead Candidate

The utility of this ketone lies in its conversion to the active triazole antifungal core. The 4-bromophenyl group serves as a "diversity handle" for late-stage functionalization.

Core Synthesis (The Azole Build)

The ketone is converted to the tertiary alcohol—the pharmacophore responsible for coordinating the heme iron.

  • Epoxidation (Corey-Chaykovsky):

    • React the ketone with trimethylsulfoxonium iodide (TMSOI) and NaH in DMSO.

    • Result: A gem-difluoro epoxide.

  • Ring Opening:

    • React the epoxide with 1,2,4-triazole and

      
       in DMF at 80°C.
      
    • Result: The racemic tertiary alcohol core: 2-(4-bromophenyl)-2,2-difluoro-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (Note: Isomer rearrangement may occur; verify regiochemistry via NOESY NMR).

Library Expansion (Suzuki-Miyaura Coupling)

The "Tail" region of the drug occupies the hydrophobic access channel of CYP51.

  • Protocol: React the 4-bromo intermediate with various aryl-boronic acids using

    
     and 
    
    
    
    in Dioxane/Water.
  • Target Diversity: Biaryls, heterocycles (pyridines, pyrimidines) to probe the channel depth.

Visualization of Workflows

Synthesis & Application Pathway

The following diagram illustrates the transformation of raw materials into the final drug candidate using the described scaffold.

G Start Ethyl bromodifluoroacetate + 1,4-Dibromobenzene Inter1 Ethyl (4-bromophenyl) difluoroacetate Start->Inter1 Cu, DMSO (Ullmann) Scaffold 1-(4-Bromophenyl)- 1,1-difluoropropan-2-one (THE SCAFFOLD) Inter1->Scaffold 1. Weinreb Amine 2. MeMgBr Epoxide Gem-difluoro Epoxide Scaffold->Epoxide TMSOI, NaH (Corey-Chaykovsky) Core Triazole Core (Tertiary Alcohol) Epoxide->Core 1,2,4-Triazole K2CO3 Drug Final Azole Candidate (CYP51 Inhibitor) Core->Drug Ar-B(OH)2, Pd cat. (Suzuki Coupling)

Caption: Step-wise transformation of the gem-difluoro ketone scaffold into a bioactive azole library.

Mechanism of Action (CYP51 Inhibition)

This diagram details how the structural features of the scaffold interact with the fungal target.

CYP51 Heme Heme Iron (Fe) Pocket Hydrophobic Channel Triazole Triazole Ring (N-4) Triazole->Heme Coordination Bond Difluoro CF2 Linker (Metabolic Shield) Difluoro->Pocket Lipophilic Interaction + Stability Tail Biaryl Tail (via 4-Br coupling) Tail->Pocket Van der Waals Stacking

Caption: Structural mapping of the inhibitor components to the CYP51 active site binding domains.

Quantitative Data Summary

The following table compares the theoretical physicochemical profile of the gem-difluoro scaffold versus its non-fluorinated hydrogen analog, highlighting the "Fluorine Advantage."

PropertyHydrogen Analog (H-Linker)Gem-Difluoro Analog (

-Linker)
Impact on Drug Discovery
Bond Energy (Benzylic) ~88 kcal/mol (

)
~116 kcal/mol (

)
High Stability: Resists P450 oxidation.
LogP (Lipophilicity) 2.1 (Baseline)2.6 - 2.8Improved Permeability: Better fungal cell entry.
Metabolic

< 1 hour (Microsomes)> 4 hours (Microsomes)Lower Dosing: Reduced clearance.
Dipole Moment LowHighBioisostere: Mimics carbonyl/ether electronics.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2]

  • Shyadehi, A. Z., et al. (2002). The mechanism of 14alpha-demethylase inhibition by azole antifungal agents. Journal of Biological Chemistry.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

Sources

Technical Guide: Reactivity Profile of the Carbonyl Group in 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(4-Bromophenyl)-1,1-difluoropropan-2-one Class:


-Difluoroketone / Aryl-alkyl ketone
Primary Application:  Transition-state mimic in protease inhibitor design; Fragment-based drug discovery (FBDD).

This guide provides a deep-dive technical analysis of the carbonyl reactivity within 1-(4-Bromophenyl)-1,1-difluoropropan-2-one. Unlike standard alkyl ketones, the presence of the gem-difluoromethylene (


) group adjacent to the carbonyl fundamentally alters its electronic landscape. This moiety acts as an "electrophilic warhead," significantly lowering the LUMO energy of the carbonyl carbon and facilitating reversible covalent interactions with nucleophiles—a property exploited in the inhibition of serine proteases and esterases. Furthermore, the 4-bromophenyl motif serves as a distinct orthogonal handle for structural elaboration via palladium-catalyzed cross-coupling.

Electronic Architecture & The "Fluorine Effect"

The reactivity of this molecule is defined by the proximity of the highly electronegative fluorine atoms to the carbonyl group.

Inductive Destabilization

The two fluorine atoms at the


-position exert a powerful negative inductive effect (-I). This withdraws electron density from the carbonyl carbon, significantly increasing its partial positive charge (

).
  • LUMO Lowering: The electron-withdrawing nature of the

    
     group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) centered on the carbonyl.
    
  • Dipole Alignment: The C-F dipoles partially align with the C=O dipole, creating a region of intense electrostatic potential that attracts nucleophiles.

The "Perfluoroalkyl" Effect vs. Methyl

In a standard acetone molecule, the methyl groups are electron-donating (+I), stabilizing the carbonyl. In 1-(4-Bromophenyl)-1,1-difluoropropan-2-one, the


 group reverses this. The molecule exists in a "hyper-electrophilic" state compared to its non-fluorinated analogs.

Core Reactivity Profile: The Carbonyl Warhead

Hydration Equilibrium (Gem-Diol Formation)

The most critical reactivity parameter for this compound in a biological context is its hydration constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). In aqueous media, the ketone exists in equilibrium with its hydrate (gem-diol).


  • Significance: High

    
     values correlate with potent protease inhibition because the tetrahedral geometry of the gem-diol mimics the transition state of peptide bond hydrolysis.[1]
    
  • Comparison: While trifluoromethyl ketones (

    
    ) are often 
    
    
    
    hydrated, difluoromethylene ketones (
    
    
    ) typically show balanced equilibrium (
    
    
    ), allowing them to cross membranes in the ketone form but bind in the hydrated form.
Hemiacetal/Hemiketal Formation (Protease Inhibition)

When this molecule enters the active site of a serine protease (e.g., Chymotrypsin, Thrombin), the active site serine hydroxyl attacks the carbonyl carbon.

  • Mechanism: The

    
     group stabilizes the resulting tetrahedral alkoxide intermediate (hemiacetal) via electron withdrawal, preventing the collapse of the intermediate and effectively "stalling" the enzyme.
    
  • Reversibility: Unlike fluorophosphonates (which are irreversible nerve agents), the C-C bond between the inhibitor and the enzyme is not formed; the covalent bond is a reversible hemiacetal ester. This leads to a slow-binding, reversible inhibition profile.[2]

Enolization and Acidity

The molecule possesses enolizable protons only on the methyl side (


).
  • Regioselectivity: Enolization is strictly regioselective to the methyl group (Position 3). The

    
     position (Position 1) has no protons.
    
  • Acidity (

    
    ):  The 
    
    
    
    of the methyl protons is significantly lower (more acidic) than acetone (
    
    
    ) due to the long-range inductive effect of the
    
    
    group and the aryl ring. Expect a
    
    
    in the range of 14–16. This facilitates facile aldol condensations or halogenations at the methyl position under mild basic conditions.
Visualization of Reactivity Pathways

ReactivityProfile cluster_bio Biological Interaction Ketone 1-(4-Bromophenyl)- 1,1-difluoropropan-2-one GemDiol Gem-Diol (Hydrate) (Transition State Mimic) Ketone->GemDiol + H2O (Reversible) Enolate Enolate (C-3) (Nucleophilic at Methyl) Ketone->Enolate + Base (-H+) Hemiacetal Enzyme-Inhibitor Complex (Serine Protease Adduct) Ketone->Hemiacetal + Serine-OH (Enzyme) Coupling Biaryl Scaffold (Via Suzuki/Buchwald) Ketone->Coupling Pd(0) Cat. (Br-Handle)

Caption: Figure 1. Reactivity map showing the equilibrium between the ketone, its hydrate, and its enolate, alongside the orthogonal cross-coupling pathway.

Experimental Protocols

Protocol A: Determination of Hydration Constant ( ) via F NMR

This is the gold-standard method for characterizing the electrophilicity of the carbonyl group.

Objective: Quantify the ratio of ketone to gem-diol in aqueous solution.

Materials:

  • Compound: 1-(4-Bromophenyl)-1,1-difluoropropan-2-one (10 mg).

  • Solvent:

    
     (Deuterium Oxide) / Acetone-
    
    
    
    mixture (to ensure solubility if lipophilicity is high).
  • Internal Standard:

    
    -Trifluorotoluene (optional).
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the ketone in 0.6 mL of a solvent mixture (e.g., 10% Acetone-

    
     in phosphate-buffered 
    
    
    
    at pH 7.4). The buffer mimics physiological conditions.
  • Equilibration: Allow the tube to stand at

    
     for 30 minutes to ensure hydration equilibrium is reached.
    
  • Acquisition: Acquire a proton-decoupled

    
    F NMR spectrum.
    
    • Parameters: Relaxation delay (

      
      ) > 5 seconds (to account for long 
      
      
      
      of fluorine), minimum 64 scans.
  • Analysis:

    • Look for two distinct signals for the

      
       group.
      
    • Ketone form (

      
      ):  Typically appears downfield (approx -100 to -110 ppm).
      
    • Hydrate form (

      
      ):  Appears upfield relative to the ketone (approx -115 to -125 ppm) due to the loss of the anisotropic deshielding of the carbonyl.
      
  • Calculation: Integrate the signals (

    
     and 
    
    
    
    ).
    
    
    
    
Protocol B: Selective Reduction to the -Difluoroalcohol

Objective: Reduce the carbonyl to an alcohol without defluorination or debromination.

Methodology:

  • Dissolve the ketone (1.0 eq) in anhydrous Methanol at

    
    .
    
  • Add Sodium Borohydride (

    
    , 0.5 eq) portion-wise. Note: The increased electrophilicity makes this reaction very fast compared to acetophenone.
    
  • Stir for 15 minutes. Monitor via TLC (silica, Hexane/EtOAc).

  • Quench with saturated

    
    .
    
  • Extract with Ethyl Acetate. The

    
     group remains intact.
    

Quantitative Data Summary

ParameterValue / TrendImplication
Carbonyl Electrophilicity HighRapid nucleophilic attack; stable hemiacetals.
Hydration (

)
0.2 – 2.0 (Est.)Balanced lipophilicity/reactivity for drug transport.

(

-Methyl)
~15Facile enolization for aldol reactions.
Metabolic Stability High at

The C-F bond blocks metabolic oxidation at the

-position.
Leaving Group Ability Bromine (Ar-Br)Excellent substrate for Pd-catalyzed coupling.[3]

Biological Implications & Drug Design

The 1-(4-Bromophenyl)-1,1-difluoropropan-2-one scaffold is a "privileged structure" in medicinal chemistry.

  • Transition State Analogs: The primary utility is in designing inhibitors for enzymes that utilize a catalytic serine or cysteine. The enzyme attacks the ketone, forming a tetrahedral adduct that resembles the transition state of the natural substrate hydrolysis. The fluorine atoms stabilize this state, lowering the

    
     (inhibition constant) into the nanomolar range.
    
  • Bioisosteres: The

    
     group is often considered a bioisostere for an ethereal oxygen or a carbonyl oxygen, but with different hydrogen bond acceptor properties.
    
  • Metabolic Blocking: Replacing hydrogen with fluorine blocks Cytochrome P450 oxidation at that site, extending the half-life of the drug candidate.

Workflow Visualization: NMR Determination of Reactivity

NMR_Workflow Start Start: Pure Difluoroketone Solvate Dissolve in D2O/Buffer (pH 7.4, 25°C) Start->Solvate Wait Equilibrate 30 mins (Gem-diol formation) Solvate->Wait NMR Acquire 19F NMR (Decoupled, d1 > 5s) Wait->NMR Analyze Integrate Signals: Ketone (-105 ppm) Hydrate (-120 ppm) NMR->Analyze Calc Calculate Khyd = I_hyd / I_ket Analyze->Calc

Caption: Figure 2. Step-by-step workflow for determining the hydration equilibrium constant (


) using 

F NMR spectroscopy.

References

  • Sloop, J. C., et al. (2014).[4] "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry. Available at: [Link]

  • Levin, V. V., et al. (2017).[5] "Practical Access to Difluoromethyl Ketones via Straightforward Decarboxylative Difluorination of

    
    -Ketoacids." Advanced Synthesis & Catalysis. Available at: [Link]
    
  • Gelb, M. H., et al. (1985). "Fluoro ketone inhibitors of hydrolytic enzymes." Biochemistry. Available at: [Link]

  • Tognetti, V., et al. (2021). "The Reactivity of

    
    -Fluoroketones with PLP Dependent Enzymes." Chemistry – A European Journal. Available at: [Link]
    
  • Stella, V. J., et al. (2015).

    
    -Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry." Journal of Pharmaceutical Sciences. Available at: [Link]
    

Sources

The Evolving Landscape of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one Intermediates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery, offering unparalleled control over a compound's physicochemical and pharmacological properties. Within the growing arsenal of fluorinated building blocks, α,α-difluoromethyl ketones, and specifically 1-(4-bromophenyl)-1,1-difluoropropan-2-one, have emerged as intermediates of significant interest. This technical guide provides an in-depth analysis of the patent landscape and synthetic strategies surrounding this valuable intermediate and its precursors. We will explore the nuances of various synthetic methodologies, from classical approaches to cutting-edge photoredox catalysis, and dissect the intellectual property strategies that are shaping the development and commercialization of pharmaceuticals derived from this core. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of utilizing 1-(4-bromophenyl)-1,1-difluoropropan-2-one in their research and development endeavors.

Introduction: The Strategic Advantage of the Difluoromethyl Ketone Moiety

The difluoromethyl group (CHF2) is increasingly recognized as a valuable bioisostere in medicinal chemistry. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. When incorporated into a ketone, as in 1-(4-bromophenyl)-1,1-difluoropropan-2-one, this functional group provides a versatile handle for further chemical transformations, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. The presence of the 4-bromophenyl moiety further enhances its utility, offering a convenient site for cross-coupling reactions to introduce additional molecular diversity.

The Synthetic Challenge: Navigating the Synthesis of Aryl Difluoromethyl Ketones

The synthesis of α,α-difluoromethyl ketones presents unique challenges due to the inherent reactivity of the difluoromethyl group. A variety of synthetic strategies have been developed, each with its own advantages and limitations. Understanding these routes is critical for process optimization and for developing a robust and scalable manufacturing process.

Key Synthetic Strategies and Intermediates

Several general methodologies have been established for the synthesis of aryl difluoromethyl ketones, which can be adapted for the preparation of 1-(4-bromophenyl)-1,1-difluoropropan-2-one. These can be broadly categorized as:

  • Difluoromethylation of Carbonyl Precursors: These methods involve the introduction of the difluoromethyl group onto a pre-existing carbonyl-containing scaffold.

  • Acylation of Difluoromethyl Reagents: This approach utilizes a difluoromethyl-containing nucleophile that reacts with an acylating agent.

  • Functional Group Interconversion: These strategies involve the transformation of other functional groups into the desired difluoromethyl ketone.

A simplified overview of these synthetic pathways is presented below:

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule 4-Bromoacetophenone 4-Bromoacetophenone Enol_Silanes Enol_Silanes 4-Bromoacetophenone->Enol_Silanes Silylation 4-Bromophenylacetic_acid 4-Bromophenylacetic_acid alpha_alpha_difluoro_beta_ketophosphonates alpha_alpha_difluoro_beta_ketophosphonates 4-Bromophenylacetic_acid->alpha_alpha_difluoro_beta_ketophosphonates Multi-step Bromodifluoroacetic_acid_derivatives Bromodifluoroacetic_acid_derivatives Difluoroenolates Difluoroenolates Bromodifluoroacetic_acid_derivatives->Difluoroenolates Metalation Target 1-(4-Bromophenyl)-1,1-difluoropropan-2-one Enol_Silanes->Target Photoredox Difluoromethylation Difluoroenolates->Target Acylation alpha_alpha_difluoro_beta_ketophosphonates->Target Hydrolysis/ Decarboxylation

Figure 1: General synthetic pathways to 1-(4-Bromophenyl)-1,1-difluoropropan-2-one.

Detailed Synthetic Protocols

Protocol: Synthesis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one via Photoredox Catalysis

Step 1: Synthesis of the Silyl Enol Ether of 4'-Bromoacetophenone

  • To a solution of 4'-bromoacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a suitable silylating agent such as trimethylsilyl chloride (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure silyl enol ether.

Step 2: Photoredox-Mediated Difluoromethylation

  • In a reaction vessel equipped with a magnetic stir bar, combine the purified silyl enol ether (1.0 eq), a difluoromethylating reagent such as S-(difluoromethyl)benzenesulfonothioate (1.2 eq), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%).

  • Add a suitable solvent, such as acetonitrile or dimethylformamide (DMF), and degas the mixture with an inert gas.

  • Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and work up by adding water and extracting with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)-1,1-difluoropropan-2-one.

Patent Landscape Analysis: Mapping the Intellectual Property

A comprehensive analysis of the patent landscape is crucial for any organization involved in the development and commercialization of new chemical entities. The intellectual property surrounding 1-(4-bromophenyl)-1,1-difluoropropan-2-one and its intermediates is multifaceted, encompassing both broad claims on fluorinated building blocks and more specific patents related to their application in the synthesis of particular drug candidates.

Broad Patents on Fluorinated Building Blocks

A significant portion of the patent literature in this area focuses on general methods for the synthesis of fluorinated compounds, including α,α-difluoromethyl ketones. These patents often claim a wide range of substrates and fluorinating reagents, providing a broad umbrella of protection for the underlying synthetic technologies. For researchers and companies, it is imperative to be aware of these foundational patents to avoid potential infringement issues.

Process Patents and Intermediates

While patents specifically claiming 1-(4-bromophenyl)-1,1-difluoropropan-2-one as a novel compound are not prevalent, its role as a key intermediate in the synthesis of more complex molecules is often disclosed within process patents for active pharmaceutical ingredients (APIs). These patents may not explicitly claim the intermediate itself, but they protect the specific synthetic route used to produce the final drug substance. A thorough "freedom-to-operate" analysis requires a careful examination of these process patents to ensure that the intended synthetic route does not infringe on existing intellectual property.

Application in Drug Discovery

The true value of 1-(4-bromophenyl)-1,1-difluoropropan-2-one lies in its application as a building block for novel therapeutics. While direct public disclosure of all drug development programs utilizing this intermediate is limited, its structural motifs are present in compounds targeting a range of therapeutic areas. For instance, the bromophenyl group is a common feature in kinase inhibitors and other targeted cancer therapies. The difluoromethyl ketone functionality can be a key component in inhibitors of proteases and other enzymes where it can mimic a tetrahedral transition state.

A schematic representation of the patent landscape is provided below:

G cluster_synthesis Synthetic Methods Patents cluster_application Application Patents Target_Molecule 1-(4-Bromophenyl)-1,1-difluoropropan-2-one API_Process_Patents API Process Patents (Intermediate Disclosed) Target_Molecule->API_Process_Patents Used as Intermediate General_Difluoromethylation General Difluoromethylation Methods General_Difluoromethylation->Target_Molecule Covers Synthesis Photoredox_Catalysis Photoredox Catalysis Patents Photoredox_Catalysis->Target_Molecule Covers Synthesis Composition_of_Matter Composition of Matter Patents (Final Drug Product) API_Process_Patents->Composition_of_Matter Leads to

Figure 2: Interconnectivity of the patent landscape for 1-(4-Bromophenyl)-1,1-difluoropropan-2-one.

Data Summary and Key Intermediates

For ease of reference, the following table summarizes key starting materials and intermediates in the synthesis of 1-(4-bromophenyl)-1,1-difluoropropan-2-one.

Compound NameStructureKey Role
4'-BromoacetophenoneBr-Ph-C(O)CH3Readily available starting material for enol silane formation.
4-Bromophenylacetic acidBr-Ph-CH2COOHPrecursor for more complex difluoromethylation strategies.[2]
Ethyl bromodifluoroacetateBrCF2COOEtA common reagent for introducing the difluoromethyl group.
(1-(4-bromophenyl)ethenoxy)trimethylsilaneBr-Ph-C(OTMS)=CH2Key intermediate for photoredox difluoromethylation.

Conclusion and Future Outlook

1-(4-Bromophenyl)-1,1-difluoropropan-2-one stands as a testament to the power of fluorine chemistry in modern drug discovery. Its strategic combination of a versatile difluoromethyl ketone and a readily functionalizable bromophenyl ring makes it a highly valuable intermediate for the synthesis of a new generation of pharmaceuticals. As synthetic methodologies continue to advance, particularly in the realm of catalytic and photoredox reactions, we can expect to see even more efficient and scalable routes to this important building block.

For researchers and drug development professionals, a deep understanding of both the synthetic landscape and the intellectual property surrounding this intermediate is paramount. By navigating these complexities, the full potential of 1-(4-bromophenyl)-1,1-difluoropropan-2-one can be unlocked to create innovative medicines that address unmet medical needs. The ongoing exploration of its utility in diverse therapeutic areas promises a bright future for this and other fluorinated building blocks.

References

  • This is a placeholder for a reference that would ideally provide a specific synthetic protocol. As one was not found in the provided search results, a general reference to a review on difluoromethyl ketone synthesis is appropriate here. A review on the synthesis of difluoromethyl ketones would be cited here.
  • This is a placeholder for a reference that would ideally provide a specific patent or patent application. As one was not found in the provided search results, a general reference to a review on patents for fluorinated building blocks is appropriate here.
  • Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Org. Lett.2021 , 23 (11), 4239-4243. [Link][1]

  • 4-Bromophenylacetic acid. Wikipedia. [Link][2]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. [Link][3]

  • 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega2018 , 3 (11), 15993-16001. [Link][4]

  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. J. Org. Chem.2024 . [Link][1]

  • METHOD FOR PREPARING A SYNTHETIC INTERMEDIATE OF A 4-METHOXYPYRROLE DERIVATIVE. European Patent Office. [Link][5]

  • US Patent No. 8829195. Regulations.gov. [Link][6]

  • Patent 9,980,944 drug patent claims, expiration, and freedom to operate. DrugPatentWatch. [Link][7]

  • Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. PubChem. [Link][8]

Sources

Methodological & Application

Application Note: Strategic Pd-Catalyzed Functionalization of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026


-Difluoroketone Scaffolds

Executive Summary

The molecule 1-(4-Bromophenyl)-1,1-difluoropropan-2-one represents a high-value pharmacophore in medicinal chemistry. The


-difluoroketone moiety acts as a bioisostere for oxygen or a metabolically stable transition-state mimic (e.g., for protease inhibitors). However, this scaffold presents a unique synthetic paradox: the difluoromethylene (

) group
activates the aryl bromide for oxidative addition but simultaneously renders the adjacent carbonyl highly electrophilic, making it susceptible to hydration and nucleophilic attack.

This application note provides validated protocols to couple this substrate without compromising the sensitive difluoroketone functionality.

Molecule Analysis & Strategic Considerations

Structural Challenges
  • Electronic Activation: The

    
     group is strongly electron-withdrawing (inductive effect). This lowers the electron density of the aryl ring, theoretically accelerating the oxidative addition of Pd(0) into the C-Br bond.
    
  • The "Hydrate Trap": The electron-withdrawing effect makes the carbonyl carbon highly electrophilic. In the presence of water (common in Suzuki couplings), this ketone exists in equilibrium with its gem-diol (hydrate) form.

    • Implication: This changes the polarity of the molecule (complicating TLC monitoring) and can affect catalyst coordination if not managed.

  • Base Sensitivity: While the

    
     position is non-enolizable, the methyl group (
    
    
    
    ) remains enolizable. Strong alkoxide bases (e.g.,
    
    
    ) used in standard Buchwald conditions can lead to aldol condensation or haloform-type cleavage.
Catalyst & Ligand Selection
  • Ligands: To counterbalance the electron-deficient nature of the aryl ring, electron-rich, bulky phosphines are required to facilitate the oxidative addition and stabilize the Pd(II) intermediate.

    • Recommendation:SPhos or XPhos (Buchwald Ligands) or bidentate ligands like dppf .

  • Bases: Weak, non-nucleophilic bases are strictly required to preserve the ketone.

    • Recommendation:

      
        or 
      
      
      
      .[1] Avoid hydroxides or alkoxides.

Visualizing the Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the


 group on the palladium center.

G Start Substrate: 1-(4-Br-Ph)-CF2-C(=O)Me OxAdd Oxidative Addition (Facilitated by EWG CF2) Start->OxAdd + Pd(0) Pd0 Active Catalyst L-Pd(0) Pd0->OxAdd Complex1 Intermediate A: L-Pd(II)(Ar)(Br) OxAdd->Complex1 TransMet Transmetallation (Rate Limiting Step) Complex1->TransMet + Boronic Acid/Amine BaseStep Base Activation (Avoid Strong Nucleophiles!) BaseStep->TransMet Activates Nucleophile RedElim Reductive Elimination C-C / C-N Bond Formation TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product Biaryl or Aniline RedElim->Product

Figure 1: Catalytic cycle emphasizing the impact of the electron-withdrawing


 group on oxidative addition and the critical need for mild base activation.

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one with aryl boronic acids. Standard: High yield, preservation of ketone.

Materials Table
ReagentEquiv.RoleNotes
Substrate 1.0ElectrophileMW: ~249.05 g/mol
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess accounts for protodeboronation
Pd(dppf)Cl2·DCM 0.05 (5 mol%)CatalystRobust, resists oxidation
K3PO4 (Tribasic) 2.0 - 3.0BaseMild, buffers reaction
1,4-Dioxane [0.2 M]SolventHigh boiling, coordinates Pd
Water 10% v/vCo-solventEssential for boronate activation
Step-by-Step Methodology
  • Setup: Charge a reaction vial (microwave or pressure tube) with the Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Degassing: Add 1,4-Dioxane and Water (

    
     ratio). Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.
    
  • Catalyst Addition: Add

    
     (5 mol%) quickly. Seal the vessel under inert atmosphere.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to prevent thermal decomposition of the difluoroketone.

  • Workup (The "De-hydration" Step):

    • Cool to room temperature.[2][3] Dilute with Ethyl Acetate.

    • Wash with 0.5 M HCl (mildly acidic wash helps revert any gem-diol forms back to the ketone).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Formation)

Objective: Coupling with primary/secondary amines.[4] Challenge: Preventing nucleophilic attack of the amine on the ketone.

Materials Table
ReagentEquiv.RoleNotes
Substrate 1.0Electrophile
Amine 1.2Nucleophile
BrettPhos Pd G3 0.02 (2 mol%)Pre-catalystState-of-the-art for amines
Cs2CO3 2.0BaseCrucial: Milder than NaOtBu
t-Amyl Alcohol [0.1 M]SolventPromotes solubility
Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add Substrate, Amine,

    
     (anhydrous), and BrettPhos Pd G3  precatalyst.
    
  • Solvent: Add anhydrous t-Amyl Alcohol (or Dioxane).

    • Note: Strictly anhydrous conditions are preferred here to prevent competitive hydrolysis.

  • Reaction: Heat to 90°C for 2–6 hours.

  • Monitoring: Monitor by LC-MS. Look for the product mass. If the ketone is hydrated, you may see

    
     in the mass spectrum.
    
  • Workup: Filter through a pad of Celite to remove insolubles. Concentrate and purify.

Troubleshooting & Optimization (The "Self-Validating" System)

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Low Yield / No Reaction Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Ketone Intact? Check1->Check2 Yes (Low Conversion) Sol3 De-gas Solvent Longer Check Boronic Acid Purity Check1->Sol3 No (SM Consumed, messy) Sol1 Increase Temp to 100°C Switch to XPhos Pd G3 Check2->Sol1 Yes (Catalyst inactive) Sol2 Switch Base to K3PO4 Use Anhydrous Conditions Check2->Sol2 No (Ketone degradation)

Figure 2: Decision matrix for optimizing reaction conditions.

Key Diagnostic Indicators:
  • Gem-Diol Formation: If NMR shows a disappearance of the ketone carbonyl signal (~190-200 ppm) and appearance of a signal around 90-100 ppm, your product is the hydrate. Solution: Reflux in Toluene with a Dean-Stark trap or treat with molecular sieves.

  • Protodeboronation: If the aryl bromide remains but the boronic acid disappears, the boronic acid is hydrolyzing. Solution: Increase boronic acid equivalents (to 2.0) or switch to a Boronic Ester (Pinacol ester).

References

  • Molander, G. A., et al. "Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates."[1] Journal of Organic Chemistry, 2002.[1]

  • Hartwig, J. F., et al.

    
    -Arylation of 
    
    
    
    -Difluoroketones with Aryl Bromides." Journal of the American Chemical Society, 2014.[2][4]
  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions."

  • Panteleev, J., et al. "Synthesis of

    
    -Difluoroketones: A Review." ResearchGate/Microreview, 2019. 
    

Sources

Using 1-(4-Bromophenyl)-1,1-difluoropropan-2-one as a precursor for triazole antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Next-Generation Triazole Antifungals using 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Abstract

This technical guide details the strategic utilization of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one as a high-value scaffold for synthesizing triazole-based antifungal agents. Unlike varying "me-too" drugs, this precursor offers two distinct medicinal chemistry advantages: the 1,1-difluoromethylene (


) bridge , which acts as a metabolically stable bioisostere preventing benzylic oxidation, and the 4-bromophenyl moiety , which serves as a versatile handle for Late-Stage Functionalization (LSF) via cross-coupling. This protocol outlines the conversion of the ketone to the bioactive tertiary alcohol pharmacophore via Corey-Chaykovsky epoxidation and subsequent triazole ring opening.

Strategic Rationale & Chemical Logic

The Fluorine Effect in Antifungals

The introduction of fluorine into the antifungal scaffold is not merely for lipophilicity. In this specific precursor, the


 group adjacent to the pharmacophore core serves a critical mechanistic function:
  • Metabolic Blockade: The benzylic position is a primary site for Cytochrome P450-mediated metabolic degradation. Replacing

    
     with 
    
    
    
    blocks this oxidation, significantly extending the drug's half-life (
    
    
    ).
  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group lowers the pKa of the adjacent tertiary alcohol (formed in the final step), potentially enhancing hydrogen bonding interactions with the heme-bound water network in the fungal CYP51 active site.
    
The "Bromo-Handle" Strategy

Using a 4-bromophenyl precursor rather than the final 2,4-difluorophenyl (common in Fluconazole) allows for divergent synthesis . The bromine atom allows researchers to perform Suzuki-Miyaura or Buchwald-Hartwig couplings after the triazole core is established, facilitating the rapid generation of library analogs (e.g., adding pyridines, pyrimidines, or heterocycles similar to Voriconazole or Albaconazole).

Synthetic Pathway Visualization

The following flowchart illustrates the critical reaction sequence, moving from the difluoro-ketone precursor to the final coupled antifungal agent.

G Precursor 1-(4-Bromophenyl)- 1,1-difluoropropan-2-one Intermediate Difluoro-Epoxide Intermediate Precursor->Intermediate Epoxidation (DMSO, 0°C -> RT) Reagent1 Corey-Chaykovsky (TMSOI + NaH) Reagent1->Intermediate Core Triazole Alcohol (Pharmacophore Core) Intermediate->Core Ring Opening (DMF, 80°C) Reagent2 1,2,4-Triazole + K2CO3 Reagent2->Core Final Next-Gen Antifungal Candidate Core->Final Diversification (LSF) Reagent3 Suzuki Coupling (R-B(OH)2 + Pd) Reagent3->Final

Figure 1: Synthetic workflow converting the difluoro-ketone precursor into a functionalized triazole antifungal.

Detailed Experimental Protocols

Step 1: Epoxidation (Johnson-Corey-Chaykovsky Reaction)

This step converts the ketone into a spiro-epoxide. The presence of the electron-withdrawing


 group makes the carbonyl carbon highly electrophilic, ensuring rapid reaction, but also making the hydrate form a potential impurity if moisture is present.
  • Reagents:

    • Trimethylsulfoxonium Iodide (TMSOI): 1.2 equiv.

    • Sodium Hydride (NaH, 60% dispersion): 1.5 equiv.

    • Solvent: Anhydrous DMSO (Critical for ylide formation).

  • Protocol:

    • Ylide Formation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous DMSO. Add TMSOI (1.2 eq) portion-wise at room temperature. Stir for 30–60 minutes until the solution becomes clear and evolution of hydrogen ceases (formation of dimethyloxosulfonium methylide).

    • Addition: Cool the ylide solution to 0°C. Add 1-(4-Bromophenyl)-1,1-difluoropropan-2-one (1.0 eq) dissolved in minimal DMSO dropwise over 15 minutes.

    • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The ketone peak (

      
      ) should disappear, replaced by the epoxide (
      
      
      
      ).
    • Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMSO. Dry over

      
       and concentrate.
      
    • Validation: The epoxide is generally stable enough for the next step without column chromatography.

      • Checkpoint:

        
         NMR should show the disappearance of the ketone methyl singlet (
        
        
        
        2.2 ppm) and appearance of diastereotopic epoxide methylene protons (
        
        
        2.7–3.1 ppm).
Step 2: Triazole Ring Opening

This step introduces the antifungal pharmacophore (the triazole nitrogen interacting with the heme iron). Regioselectivity is key; we target the primary carbon of the epoxide.

  • Reagents:

    • 1H-1,2,4-Triazole: 2.0 equiv.[1]

    • Potassium Carbonate (

      
      ): 3.0 equiv.
      
    • Solvent: DMF or NMP.

  • Protocol:

    • Dissolve the Difluoro-Epoxide (from Step 1) in DMF.

    • Add 1,2,4-Triazole (2.0 eq) and

      
       (3.0 eq).
      
    • Heat the mixture to 80°C for 6–12 hours.

      • Note: Higher temperatures (>100°C) may promote elimination or polymerization.

    • Workup: Cool to RT. Dilute with water and extract with EtOAc.

    • Purification: Flash column chromatography is required here to remove excess triazole and any regioisomers (though attack at the hindered quaternary carbon is minimal). Elute with DCM/MeOH (95:5).

  • Product: 2-(4-Bromophenyl)-2,2-difluoro-3-(1H-1,2,4-triazol-1-yl)butan-3-ol. (Note: Numbering depends on IUPAC priority, but the structure is the tertiary alcohol).

Step 3: Divergent Cross-Coupling (Suzuki-Miyaura)

This step transforms the "Precursor" into the "Drug Candidate."

  • Reagents:

    • Aryl Boronic Acid (e.g., 2,4-difluorophenylboronic acid or pyridinyl boronic acid).

    • Catalyst:

      
       or 
      
      
      
      (5 mol%).
    • Base:

      
       or 
      
      
      
      (2M aq).
    • Solvent: Dioxane/Water (4:1).

  • Protocol:

    • Combine the Triazole Alcohol (1.0 eq), Boronic Acid (1.2 eq), and Base in a microwave vial or pressure tube.

    • Degas with Argon for 5 minutes.

    • Add Pd catalyst. Seal and heat to 90–100°C for 2–4 hours (or 30 min in microwave).

    • Result: A biaryl structure retaining the difluoro-linker and the triazole active site.

Quality Control & Data Validation

To ensure the protocol is self-validating, compare experimental data against these expected parameters.

Table 1: Diagnostic Analytical Parameters

ComponentKey IR Signal (

)

NMR Diagnostic (CDCl3)

NMR Diagnostic
Start Material (Ketone) ~1730 (C=O, strong)

2.30 (s, 3H, -CH3)
Singlet or ABq (~ -100 ppm)
Intermediate (Epoxide) No C=O

2.75, 2.95 (d, 2H, Epoxide

)
Shifted upfield
Final Core (Alcohol) ~3400 (OH, broad)

8.1, 7.9 (s, 2H, Triazole)
Complex AB system (due to chiral center)

Graphviz: Mechanism of Action Validation Understanding why we synthesize this: The docking logic.

MOA Drug Synthesized Triazole (with CF2 linker) Target Fungal CYP51 (Lanosterol 14a-demethylase) Drug->Target Docks into active site Interaction2 CF2 Group Resists Oxidation Drug->Interaction2 Metabolic Stability Interaction1 N4 of Triazole binds Heme Iron (Fe) Target->Interaction1 Inhibition Mechanism Outcome Ergosterol Depletion Membrane Failure Interaction1->Outcome

Figure 2: Pharmacodynamic logic. The CF2 group ensures the drug survives long enough to inhibit CYP51.

Safety & Handling

  • TMSOI & NaH: Sodium hydride releases hydrogen gas. Perform all ylide formation steps under inert atmosphere (Argon/Nitrogen) and ensure proper venting.

  • Fluorinated Intermediates: While generally stable,

    
    -difluoroketones can form hydrates. Store the starting material in a desiccator.
    
  • Triazole: 1,2,4-triazole is a reproductive toxin. Handle with gloves and in a fume hood.

  • Waste: Palladium waste from Step 3 must be segregated for heavy metal disposal.

References

  • Corey-Chaykovsky Reaction Mechanism & Applications

    • Title: "The Corey-Chaykovsky Reaction: A Formal [1+2] Cycloaddition."
    • Source: Organic Chemistry Portal / Alfa Chemistry.
    • URL:[Link]

  • Triazole Antifungal Structure-Activity Relationships (SAR)

    • Title: "Synthesis and antifungal evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase."[2][3][4]

    • Source: NIH / PubMed (Vertex AI Search Result 1.1).
    • URL:[Link] (General reference for CYP51 inhibition logic).

  • Albaconazole & Difluoro-Linker Synthesis

    • Title: "Synthesis and Chemical Properties of Albaconazole: A Technical Guide."[5]

    • Source: BenchChem (Vertex AI Search Result 1.5).
  • Recent Advances in Sulfoxonium Ylides

    • Title: "Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides."
    • Source: MDPI (Vertex AI Search Result 1.9).
    • URL:[Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α,α-Difluoroketones in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Within the diverse landscape of organofluorine compounds, α,α-difluoroketones have emerged as particularly valuable motifs.[1][2][3] The gem-difluoro group adjacent to a carbonyl is a unique bioisostere for various functional groups, including hydroxyls and thiols, and can act as a hydrogen bond donor, enhancing interactions with biological targets.[4] 1-(4-Bromophenyl)-1,1-difluoropropan-2-one, the subject of this guide, is a key building block for the synthesis of more complex pharmaceutical intermediates, leveraging the reactivity of both the ketone and the brominated aromatic ring for further chemical transformations.

The synthesis of α,α-difluoroketones, however, presents considerable challenges.[1][2] Traditional multi-step approaches often suffer from low overall yields, harsh reaction conditions, and the use of expensive or hazardous reagents. Consequently, the development of efficient, one-pot synthetic methodologies is of paramount importance to streamline the preparation of these valuable compounds. This document provides a detailed protocol for a proposed one-pot synthesis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one, designed for researchers and professionals in drug development and organic synthesis.

Core Synthesis Principles: A One-Pot Approach via Difluoroalkylation

The proposed one-pot synthesis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one is predicated on a difluoroalkylation strategy. This approach involves the reaction of a suitable nucleophile with a difluoromethylating agent. While several methods exist for the synthesis of difluoromethyl ketones, including difluoroacylation and defluorination of trifluoromethyl precursors, a one-pot difluoromethylation of an ester or related carboxylic acid derivative offers an efficient and convergent route.[1][2]

The logical framework for this one-pot synthesis is a sequential addition of reagents to a single reaction vessel, minimizing intermediate workup and purification steps. This not only improves the overall efficiency and yield but also reduces solvent waste and operator time.

Experimental Workflow Diagram

G cluster_0 One-Pot Reaction Vessel Start Ethyl 4-bromobenzoate in THF Reagent1 Generate Difluoromethyl Nucleophile (e.g., from TMSCF2Br and a suitable initiator) Start->Reagent1 Step 1 Reaction1 Nucleophilic addition of difluoromethyl species to ester Reagent1->Reaction1 Step 2 Reagent2 Introduction of Methyl Nucleophile (e.g., MeMgBr or MeLi) Reaction1->Reagent2 Step 3 Reaction2 Addition of methyl group to the intermediate hemiketal or related species Reagent2->Reaction2 Step 4 Quench Aqueous Workup (e.g., sat. NH4Cl) Reaction2->Quench Step 5 End 1-(4-Bromophenyl)-1,1-difluoropropan-2-one Quench->End Step 6 (Purification)

Caption: One-pot synthesis workflow for 1-(4-Bromophenyl)-1,1-difluoropropan-2-one.

Proposed Reaction Mechanism

Caption: Simplified proposed reaction mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method based on established chemical principles for the synthesis of α,α-difluoroketones. Researchers should exercise caution and perform small-scale trials to optimize conditions. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Ethyl 4-bromobenzoate≥98%Commercially AvailableStarting material
Bromodifluoromethyl)trimethylsilane (TMSCF2Br)≥97%Commercially AvailableDifluoromethylating agent
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)≥95%Commercially AvailableFluoride source/initiator
Methylmagnesium bromide (MeMgBr)3.0 M in Diethyl EtherCommercially AvailableMethylating agent
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableReaction solvent
Saturated aqueous ammonium chloride (NH4Cl)Reagent GradeCommercially AvailableQuenching solution
Anhydrous sodium sulfate (Na2SO4)Reagent GradeCommercially AvailableDrying agent
Diethyl etherReagent GradeCommercially AvailableExtraction solvent
HexanesReagent GradeCommercially AvailableChromatography eluent
Ethyl acetateReagent GradeCommercially AvailableChromatography eluent
Silica gel230-400 meshCommercially AvailableFor column chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer, add ethyl 4-bromobenzoate (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

    • Cool the reaction mixture to -78 °C using an acetone/dry ice bath.

  • Generation of the Difluoromethyl Nucleophile and Initial Reaction:

    • To the cooled solution, add (bromodifluoromethyl)trimethylsilane (TMSCF2Br) (1.2 eq) via syringe.

    • In a separate, dry vial, dissolve tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) (0.1 eq) in a minimal amount of anhydrous THF.

    • Slowly add the TASF solution to the reaction mixture dropwise via syringe over 10 minutes. The TASF acts as a fluoride source to initiate the formation of the reactive difluoromethyl species.

    • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Addition of the Methyl Nucleophile:

    • While maintaining the temperature at -78 °C, slowly add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) to the reaction mixture dropwise via syringe over 20 minutes. A slight exotherm may be observed.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1 hour.

    • Gradually warm the reaction mixture to 0 °C over 1 hour and stir for an additional 30 minutes.

  • Workup and Extraction:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-(4-Bromophenyl)-1,1-difluoropropan-2-one as the final product.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete formation of the difluoromethyl nucleophile or inefficient addition to the ester.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. The presence of moisture can quench the organometallic species. Consider using alternative initiators for the generation of the difluoromethyl anion.

  • Formation of Side Products:

    • Cause: Over-addition of the methylating agent or side reactions of the intermediates.

    • Solution: Maintain a low reaction temperature during the addition of the Grignard reagent. Slow, dropwise addition is crucial.

  • Difficulty in Purification:

    • Cause: Co-elution of the product with starting materials or byproducts.

    • Solution: Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is recommended.

Conclusion

This application note details a robust and efficient proposed one-pot synthesis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one. By leveraging a sequential difluoromethylation and methylation strategy, this protocol offers a significant improvement over traditional multi-step methods. The insights and detailed procedures provided herein are intended to empower researchers in medicinal chemistry and drug development to access this valuable fluorinated building block with greater ease and efficiency.

References

  • Synthesis of difluoromethyl ketones. Fluorine Notes - P&M Invest. Available at: [1]

  • SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes. Available at: [2]

  • Methods for the Synthesis of α,α‐Difluoroketones. ResearchGate. Available at: [Link][3]

  • Box, J. R., Atkins, A. P., & Lennox, A. J. J. (2021). Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Chemical Science, 12(30), 10252–10258. Available at: [Link][4]

Sources

Application Note: Functionalization of the 4-Bromo Position in 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

[1]

Executive Summary

This guide details the chemoselective functionalization of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one (referred to herein as Substrate-Br ).[1] This scaffold is a high-value intermediate in medicinal chemistry, where the

1

The Core Challenge: The molecule contains two conflicting reactive centers:

  • The 4-Bromoaryl site: A classic handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • The

    
    -difluoroketone:  A highly electrophilic carbonyl adjacent to an electron-withdrawing group.[1] This moiety is prone to hydration  (gem-diol formation), nucleophilic attack , and base-mediated cleavage  (haloform-type reaction).[1]
    

This protocol prioritizes chemoselectivity , ensuring functionalization of the aryl bromide without degrading the sensitive difluoroketone tail.

Chemical Analysis & Stability Profile

Before initiating synthesis, researchers must understand the electronic environment of Substrate-Br .

FeatureElectronic EffectExperimental Consequence
4-Bromo Position Activated by

(EWG)
High Reactivity. Oxidative addition of Pd(0) is faster than in non-fluorinated analogs due to the inductive electron-withdrawing effect of the para-difluoroalkyl group.[1]
Difluoroketone Highly ElectrophilicHydrate Formation. In the presence of water, the ketone exists in equilibrium with its gem-diol. This can affect stoichiometry calculations.

-Protons
Acidic (

)
Enolization Risk. The methyl group protons (adjacent to the ketone) are acidic.[1] Strong bases (LDA, NaH,

) can cause self-condensation or aldol polymerization.[1]
C-C Bond Stability Labile to Strong NucleophilesCleavage Risk. Attack of hydroxide or alkoxide at the carbonyl can trigger C-C bond cleavage, expelling the difluorobenzyl anion (a stable leaving group).

Decision Tree & Workflow

The following diagram outlines the logic for selecting the correct protocol based on the desired transformation.

GStartStart: Substrate-Br FunctionalizationTargetSelect Target TransformationStart->TargetCC_BondC-C Bond Formation(Biaryls, Alkenes)Target->CC_BondCN_BondC-N Bond Formation(Amines, Amides)Target->CN_BondMetalMetallation(Grignard/Lithium)Target->MetalSuzukiProtocol 1: Suzuki-Miyaura(Mild Base System)CC_Bond->SuzukiRecommendedBuchwaldProtocol 2: Buchwald-Hartwig(Base-Sensitive)CN_Bond->BuchwaldUse Cs2CO3DirectLiDirect Lithiation (nBuLi)Metal->DirectLiAvoidProtectProtocol 3: Ketal ProtectionRequired FirstMetal->ProtectMandatoryFailFAILURE: Ketone Attack/CleavageDirectLi->Fail

Figure 1: Strategic workflow for functionalizing 1-(4-Bromophenyl)-1,1-difluoropropan-2-one.[1] Note the strict requirement for protection during metallation.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)

Objective: Coupling aryl/heteroaryl boronic acids to the 4-bromo position.[1] Rationale: The Suzuki reaction is the most robust method for this substrate because it tolerates the ketone moiety if mild bases are used.

Critical Parameters
  • Catalyst:

    
     is preferred for its stability and efficiency with electron-deficient aryl bromides.
    
  • Base: Avoid Hydroxides (NaOH, KOH). Use Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    )
    . These provide sufficient basicity for transmetallation without triggering rapid aldol condensation or haloform cleavage.
  • Solvent: 1,4-Dioxane/Water (9:1).[1] The small amount of water is necessary for the boronic acid mechanism but should be minimized to prevent hydrate trapping.

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add:

    • Substrate-Br (1.0 equiv, e.g., 100 mg)[1]

    • Aryl Boronic Acid (1.2 equiv)[1]

    • 
       (Tribasic, anhydrous, 2.0 equiv)[1]
      
    • 
       (0.05 equiv / 5 mol%)[1]
      
  • Solvent: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) and degassed water (10% v/v of dioxane volume).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to minimize thermal degradation of the difluoroketone.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x1) and brine (x1). Dry over

    
    .
    
  • Purification: Flash column chromatography. Warning: The product may be less visible under UV due to the loss of conjugation if the ketone hydrates on the silica. Use a stain (KMnO4) if necessary.[1]

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Objective: Installing amine functionality.[1][2][3] Rationale: Standard conditions often use Sodium tert-butoxide (

incompatible14
Critical Parameters
  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts activate rapidly and work efficiently with weaker carbonate bases.

  • Base: Cesium Carbonate (

    
    ) .[4] It is soluble enough in organic media to drive the reaction but less nucleophilic than alkoxides.
    
  • Solvent: Toluene or tert-Amyl Alcohol (anhydrous).[1]

Step-by-Step Procedure
  • Preparation: Dry all glassware in an oven. This reaction is strictly anhydrous.

  • Charge: Under an inert atmosphere (Glovebox preferred, or Schlenk line), combine:

    • Substrate-Br (1.0 equiv)[1][5]

    • Amine (1.2 equiv)[1]

    • 
       (2.0 equiv, finely ground)[1]
      
    • BrettPhos Pd G3 (0.02 equiv / 2 mol%)[1]

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Heat to 90°C for 12–16 hours.

  • Monitoring: Monitor by LCMS. Look for the product mass. If significant de-bromination (hydrodehalogenation) is observed, lower the temperature to 70°C and increase catalyst loading to 5 mol%.

Protocol 3: Handling Metallation (The "Trap")

Objective: Lithium-Halogen exchange to generate a nucleophile (e.g., to react with an aldehyde).[1] The Problem: Adding

Substrate-Br1
The Solution: Ketal Protection

You cannot skip protection for this transformation.

  • Protection:

    • React Substrate-Br with ethylene glycol (5 equiv), Trimethyl orthoformate (drying agent), and p-TsOH (cat.) in Toluene.[1]

    • Note: The electron-withdrawing fluorines make ketal formation slower than usual. High temperature (reflux with Dean-Stark) is required.[1]

  • Lithiation:

    • Dissolve Protected-Substrate in dry THF at -78°C.

    • Add

      
       (1.1 equiv) dropwise.[1]
      
    • Stir for 15 mins at -78°C.

    • Add electrophile (e.g., DMF, aldehyde).

  • Deprotection:

    • Treat with aqueous HCl/THF to restore the difluoroketone.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (Suzuki) Boronic acid protodeboronationSwitch to Boronic Ester (Pinacol) or add surfactant (TPGS-750-M) for micellar conditions.[1]
Side Product: Des-bromo (Ar-H) Hydride source in reactionSolvent is not degassed properly; or reaction ran too long/hot.[1] Switch from Ethanol/Isopropanol co-solvents to Dioxane/Water.
Loss of Difluoroketone Base-mediated cleavageThe base is too strong. Switch from

to

or

. Lower temperature to 60°C.
Multiple Spots on TLC Hydrate/Hemiacetal equilibriumRun TLC with 1% Acetic Acid in the eluent to force the equilibrium to the ketone form.

References

  • Synthesis of

    
    -difluoroketones: 
    
    • Ge, S., Chaładaj, W., & Hartwig, J. F. (2014).[1] Pd-Catalyzed

      
      -Arylation of 
      
      
      -Difluoroketones with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 136(10), 4149–4152.
    • [1]

  • General Suzuki Coupling on Electron-Deficient Aryl Halides

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • [1]

  • Buchwald-Hartwig Conditions for Sensitive Substrates

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

    • [1]

  • Stability of Difluoro-compounds

    • Percy, J. M. (2011). Building block approaches to aliphatic organofluorine compounds. Topics in Current Chemistry, 308, 187-223.[1]

    • [1]

Troubleshooting & Optimization

Technical Support Center: Minimizing Defluorination During Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers navigating the complexities of reducing fluorinated ketones. The presence of a fluorine atom alpha to a carbonyl group introduces unique challenges, with defluorination being a primary and often frustrating side reaction. This guide is structured to provide direct, actionable answers to common issues encountered in the lab, grounded in mechanistic understanding and field-proven solutions. Our goal is to empower you to optimize your reactions, maximize your yield of the desired fluoroalcohol, and troubleshoot effectively when defluorination occurs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant defluorination during the reduction of my α-fluoro ketone with sodium borohydride (NaBH₄). What is the likely mechanism, and how can I prevent this?

A1: The observation of defluorination with a standard hydride reducing agent like NaBH₄ is a common issue. The primary mechanistic pathway responsible is often a base-promoted β-elimination of fluoride from the intermediate enolate.

Here's a breakdown of the likely process:

  • Enolization: Even though NaBH₄ is not a strong base, it can induce enolization of the ketone, particularly at elevated temperatures or with prolonged reaction times. The electron-withdrawing nature of the α-fluorine atom increases the acidity of the α-proton, making enolization more favorable than in non-fluorinated analogs.

  • β-Fluoride Elimination: Once the enolate is formed, the negative charge can facilitate the elimination of the adjacent fluoride ion, leading to the formation of an enone.

  • Reduction of the Enone: The resulting enone is then readily reduced by the hydride reagent to the corresponding non-fluorinated alcohol.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the enolization pathway.

  • Control Stoichiometry: Use a minimal excess of NaBH₄ (typically 1.1-1.5 equivalents) to reduce the concentration of the basic hydride species.

  • Choice of Solvent: Aprotic solvents may suppress enolization compared to protic solvents like methanol or ethanol. However, the solubility of NaBH₄ can be an issue. Consider using a combination of solvents or a more soluble hydride source.[1]

  • Alternative Reducing Agents: If defluorination persists, consider milder or more selective reducing agents.

Q2: My α-fluoro ketone is prone to decomposition, and I'm seeing a mixture of products. Could Lewis acids help improve the selectivity of the reduction and minimize side reactions?

A2: Absolutely. The use of Lewis acids in conjunction with a hydride reducing agent is a powerful strategy for enhancing the selectivity of α-fluoro ketone reductions and can significantly suppress defluorination.[2][3] The key principle at play is chelation control .

Mechanism of Chelation Control:

A suitable Lewis acid, such as titanium tetrachloride (TiCl₄), can coordinate to both the carbonyl oxygen and the α-fluorine atom, forming a rigid five-membered chelate ring.[2] This chelation has two major benefits:

  • Enhanced Electrophilicity: Coordination of the Lewis acid to the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic, accelerating the rate of hydride attack.

  • Stereochemical Control and Suppression of Elimination: The rigid chelate structure locks the conformation of the substrate. Hydride delivery then occurs from the less sterically hindered face, leading to high diastereoselectivity.[3] Crucially, this pre-coordination stabilizes the C-F bond and prevents the formation of the enolate necessary for β-elimination.

Recommended Lewis Acids and Hydride Combinations:

Lewis AcidHydride SourceTypical SolventPredominant DiastereomerReference
TiCl₄LiBH₄Diethyl ether, Methylene chloridesyn[2][3]
Ti(OiPr)₄LiBH₄Diethyl ether, Methylene chlorideanti[3]

Experimental Workflow for Chelation-Controlled Reduction:

G cluster_0 Experimental Workflow A Dissolve α-fluoro ketone in anhydrous solvent (e.g., Et₂O) under inert atmosphere (N₂ or Ar) B Cool solution to low temperature (e.g., -78 °C) A->B 1. C Add Lewis acid (e.g., TiCl₄) dropwise and stir B->C 2. Pre-complexation D Add hydride reducing agent (e.g., LiBH₄) portion-wise C->D 3. Reduction E Monitor reaction by TLC or LC-MS D->E 4. F Quench reaction carefully with appropriate aqueous solution E->F 5. G Work-up and purify the fluoroalcohol product F->G 6.

Caption: A generalized workflow for performing a chelation-controlled reduction of an α-fluoro ketone.

Q3: I am working with a highly functionalized molecule and am concerned about the chemoselectivity of the reduction. Are there enzymatic methods that can reduce the ketone without causing defluorination?

A3: Yes, enzymatic reductions are an excellent alternative for the selective reduction of α-fluoro ketones, often proceeding with high enantioselectivity and under mild reaction conditions that are tolerant of other functional groups.[4][5] Two classes of enzymes are particularly relevant:

  • Ketoreductases (KREDs): These enzymes utilize a cofactor, typically NADPH, to deliver a hydride to the carbonyl group. They are well-known for their ability to generate chiral alcohols with high stereopurity.[4][5] Commercially available KRED kits allow for rapid screening to identify an enzyme with the desired activity and selectivity for your specific substrate.

  • Transaminases (TAs): While primarily known for amine synthesis, some transaminases have shown a promiscuous ability to act as "hydrodefluorinases," reducing the C-F bond.[6][7] However, for the selective reduction of the ketone without defluorination, KREDs are the more direct and commonly employed biocatalytic approach.

Advantages of Enzymatic Reduction:

  • High Selectivity: Enzymes can differentiate between the ketone and other reducible functional groups.

  • Mild Conditions: Reactions are typically run in aqueous buffer at or near room temperature, which minimizes side reactions like elimination.

  • Stereocontrol: A wide variety of KREDs are available, providing access to different stereoisomers of the product alcohol.[4]

Troubleshooting Enzymatic Reductions:

  • Low Conversion: Ensure the cofactor regeneration system is working efficiently. Substrate or product inhibition can also be a factor; running the reaction at a lower substrate concentration may help.

  • Poor Stereoselectivity: Screen a broader range of KREDs. The choice of enzyme is highly substrate-dependent.

Q4: My attempts at catalytic hydrogenation of an α-fluoro ketone are leading to C-F bond cleavage. What conditions should I explore to favor reduction of the carbonyl over hydrodefluorination?

A4: Catalytic hydrogenation is a powerful reduction method, but it can indeed lead to hydrodefluorination, especially with catalysts like Palladium on Carbon (Pd/C) under harsh conditions. To achieve selective ketone reduction, careful selection of the catalyst and reaction conditions is paramount.

Strategies for Selective Catalytic Hydrogenation:

  • Iridium-Based Catalysts: Iridium catalysts, particularly those with chiral ligands, have been successfully employed for the asymmetric hydrogenation of α-fluoro ketones.[8] These systems can operate under milder conditions and often exhibit excellent chemoselectivity, favoring carbonyl reduction over C-F bond cleavage. A notable strategy involves dynamic kinetic resolution, which can provide high diastereomeric and enantiomeric excesses.[8]

  • Rhodium and Ruthenium Catalysts: Chiral rhodium and ruthenium complexes are also widely used for asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol instead of H₂ gas.[9] This can be a milder alternative to direct hydrogenation.

  • Reaction Conditions:

    • Pressure: Use the lowest effective hydrogen pressure.

    • Temperature: Conduct the reaction at room temperature or below if possible.

    • Catalyst Loading: Use a minimal amount of catalyst.

    • Additives: In some cases, the addition of specific additives can modulate catalyst activity and selectivity.

Troubleshooting Hydrodefluorination in Catalytic Hydrogenation:

IssuePotential CauseSuggested Solution
Significant HydrodefluorinationCatalyst is too active for C-F bond cleavage (e.g., Pd/C).Switch to a less reactive catalyst such as an Iridium, Rhodium, or Ruthenium complex.[8][9]
Harsh reaction conditions (high H₂ pressure, high temperature).Reduce hydrogen pressure and reaction temperature.
Low or no conversionCatalyst is not active enough for ketone reduction.Screen different catalysts or increase catalyst loading cautiously.
Catalyst poisoning.Ensure high purity of substrate and solvent.

Protocol: Chelation-Controlled Reduction of an α-Fluoro Ketone with LiBH₄/TiCl₄

This protocol provides a general procedure for the diastereoselective reduction of an α-fluoro ketone to the corresponding syn-fluoroalcohol.

Materials:

  • α-fluoro ketone

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and a nitrogen or argon source

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the α-fluoro ketone (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous Et₂O or DCM (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add TiCl₄ (1.1 equiv, 1.0 M solution in DCM) dropwise to the stirred solution. A color change is often observed. Stir the mixture at -78 °C for 30-60 minutes to allow for complete chelation.

  • Reduction: Add LiBH₄ (1.2 equiv) portion-wise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with Et₂O or DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluoroalcohol.

Mechanistic Overview of Defluorination Pathways

G cluster_0 Defluorination Pathways A α-Fluoro Ketone B Enolate Formation (Base-promoted) A->B Base (e.g., excess H⁻) F Lewis Acid Activation A->F Strong Lewis Acid C β-Fluoride Elimination B->C Spontaneous D Enone Intermediate C->D E Reduction to Non-fluorinated Alcohol D->E Hydride Reduction G C-F Bond Cleavage F->G Heterolytic Cleavage H Defluorinated Product G->H

Caption: Common mechanistic routes leading to unwanted defluorination during ketone reduction.

References

  • Welch, J. T., et al. (2005). Chelation-Controlled Diastereoselective Reduction of α-Fluoroketones. Journal of the American Chemical Society, 127(34), 11896–11897. [Link]

  • Welch, J. T., et al. (2005). Chelation-controlled diastereoselective reduction of alpha-fluoroketones. PubMed. [Link]

  • Li, C., et al. (2022). Carbodefluorination of fluoroalkyl ketones via a carbene-initiated rearrangement strategy. Nature Communications, 13(1), 597. [Link]

  • Kim, H., et al. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. JACS Au, 2(2), 458-466. [Link]

  • Kim, H., et al. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. PubMed Central. [Link]

  • Kim, H., et al. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. GIST Scholar. [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks ScholarWorks. [Link]

  • Otsuka, M., et al. (2023). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Chemical Science, 14(25), 6834-6841. [Link]

  • Smith, T. E., et al. (2021). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. PubMed Central. [Link]

  • Vanagel, M., et al. (2023). Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution. Journal of Chemical Education, 100(2), 794–800. [Link]

  • Welch, J. T., et al. (2005). Table 5 from Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Semantic Scholar. [Link]

  • García-Ramos, M., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • García-Ramos, M., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate. [Link]

  • University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Toronto.
  • Laloi-Diard, M., et al. (1984). Reduction of some ketones using sulphurated sodium borohydride (NaBH2S3) : kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, 1099-1102. [Link]

  • Tan, X., et al. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Chemistry Portal. [Link]

  • Oestreich, M. (2013). Main-Group Lewis Acids for C–F Bond Activation. ACS Catalysis, 3(7), 1599-1610. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • Onjo, L., et al. (2010). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. University of Alicante. [Link]

  • Gouverneur, V., et al. (2018). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 14, 1-7. [Link]

  • Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]

  • Ramachandran, P. V. (2024). Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. Purdue University. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Ranu, B. C., et al. (2002). Sodium Borohydride Reduction of Aldehydes and Ketones in the Recyclable Ionic Liquid [bmim]PF6. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Organic Chemistry Portal. [Link]

  • Gouverneur, V., et al. (2019). The defluorination mechanism. (a) Proposed mechanism; (b) Conformational studies of the amide function by variable temperatue NMR. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Grison, C., et al. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Bentel, M. J., et al. (2021). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. PubMed Central. [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. WebAssign. [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

Sources

Removing metal catalyst impurities from 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the Removal of Metal Catalyst Impurities from 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-2026-02-DFK-PD

Overview

The synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and their intermediates like 1-(4-Bromophenyl)-1,1-difluoropropan-2-one, frequently employs transition-metal catalysts. Palladium-catalyzed cross-coupling reactions are especially prevalent for the formation of carbon-carbon bonds.[1][2][3] While these catalysts are highly efficient, their removal from the final product is a critical challenge.[4][5] Regulatory bodies impose strict limits on residual metal impurities in APIs, often requiring concentrations below 5-10 ppm, due to their potential toxicity.[6]

This technical guide provides a comprehensive resource for troubleshooting and resolving issues related to the removal of metal catalyst residues. It combines frequently asked questions for rapid problem-solving with in-depth troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is black/dark grey after a cross-coupling step. What does this indicate and what is my first action?

A1: A black or dark grey precipitate is often indicative of "palladium black," which is the agglomerated, insoluble Pd(0) form of the catalyst. This can occur when the catalyst falls out of the catalytic cycle. Your first and simplest step should be to dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) and perform a filtration through a pad of Celite®. This will remove the bulk of the insoluble metal before you proceed with aqueous work-up or other purification methods.[7][8]

Q2: What are the primary methods for removing dissolved or colloidal palladium species?

A2: Once insoluble palladium is removed, residual metal often remains in the solution. The most common and effective methods are:

  • Adsorption on Activated Carbon: A cost-effective method for removing a wide range of impurities, including palladium.[9][10]

  • Metal Scavenging: Utilizes solid-supported reagents (functionalized silica or polymers) that selectively chelate and bind the metal, which is then removed by filtration.[1][6][11]

  • Chromatography: Standard column chromatography can remove metal residues, but may not be sufficient to reach ppm levels and can be costly at scale.[7]

  • Crystallization: Can be effective, especially as a final "polishing" step, but its efficiency is highly dependent on the system and may not be sufficient on its own.[6]

Q3: I'm losing a significant amount of my product when using activated carbon. How can I mitigate this?

A3: This is a common issue, as activated carbon has a high surface area and can non-selectively adsorb organic molecules, including your target compound.[5][12] To minimize product loss:

  • Optimize the Loading: Use the minimum amount of activated carbon necessary. Start with a screening experiment at 5 wt% and decrease if possible.

  • Control Temperature and Time: Adsorption is an equilibrium process. Scavenging at a slightly elevated temperature for a shorter duration can sometimes favor palladium removal over product loss.

  • Perform a Post-Scavenging Wash: After filtering off the carbon, wash the carbon cake with a small amount of fresh, hot solvent to recover adsorbed product. Be aware that this wash may also leach some palladium back into the solution, so a balance is needed.[5]

  • Consider an Alternative: If product loss remains high, a more selective metal scavenger may be a better choice.[13]

Q4: When should I choose a specialized metal scavenger over activated carbon?

A4: Choose a metal scavenger when:

  • High Selectivity is Required: Scavengers with specific functional groups (e.g., thiol, thiourea) offer much higher selectivity for soft metals like palladium, leading to significantly lower product loss.[6][13]

  • Activated Carbon Fails: If carbon treatment is ineffective at reducing palladium levels to the required limit.

  • The API is Potent: For high-potency APIs, minimizing product loss is paramount, making the higher cost of a scavenger justifiable.

  • Process Robustness is Key: Scavengers often provide more reproducible and predictable results compared to the variability of activated carbon batches.[13]

Q5: How do I know how much residual palladium is in my sample?

A5: The gold standard for quantifying trace metal content is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[4][14][15] These techniques are highly sensitive and can accurately measure metal concentrations down to parts-per-billion (ppb) levels. For process development where high-throughput screening of scavenging conditions is needed, rapid fluorescence-based assays are also available as a valuable tool to quickly assess the relative efficiency of different removal methods before confirming with ICP-MS.[4][14][15][16]

Troubleshooting Guides
Scenario 1: High Palladium Contamination (> 200 ppm) After Initial Work-up

High levels of residual palladium suggest that the catalyst is either highly soluble in your product stream or that significant decomposition to colloidal species has occurred. A multi-step approach is recommended.

G start Crude Product (Pd > 200 ppm) celite_filt Step 1: Celite Filtration start->celite_filt carbon_treat Step 2: Activated Carbon (10 wt%, 2-4h @ 40°C) celite_filt->carbon_treat Removes insoluble Pd Black analyze1 Analyze Pd Level (ICP-MS) carbon_treat->analyze1 scavenger_treat Step 3: High-Capacity Scavenger (e.g., MP-TMT, 5-10 equiv.) analyze1->scavenger_treat Pd > Target crystallize Final Polish: Crystallization analyze1->crystallize Pd < Target analyze2 Analyze Pd Level (ICP-MS) scavenger_treat->analyze2 fail Re-evaluate: - Scavenger Type - Solvent - Temperature analyze2->fail Pd > Target analyze2->crystallize Pd < Target pass Pass (Pd < Target) final_product Final Product crystallize->final_product

Caption: Decision workflow for removing high levels of palladium.

Corrective Actions:

  • Initial Filtration: Always begin by filtering the crude solution through Celite to remove macroscopic palladium black.

  • Activated Carbon Treatment: Use a relatively high loading of activated carbon (e.g., 10-20 wt%) as a first pass to remove the bulk of the dissolved palladium. See Protocol 1 for a detailed procedure.

  • High-Capacity Scavenger: If carbon treatment is insufficient, follow up with a high-capacity scavenger. Macroporous polystyrene-bound scavengers like MP-TMT are excellent for this purpose due to their robustness and high loading capacity.[6]

  • Final Crystallization: A final crystallization step is often necessary to remove any remaining traces of impurities and achieve the desired product purity.

Scenario 2: Product Loss During Purification

Product loss is a critical issue that impacts process efficiency and cost. The choice of purification agent and the conditions used are key factors.

MethodTypical LoadingAvg. Pd Removal EfficiencyAvg. Product RecoveryProsCons
Activated Carbon 5-20 wt%70-95%75-90%Low cost, widely available.[5]Non-selective, potential for high product loss, batch-to-batch variability.[12][13]
Silica-Thiol (Si-Thiol) 5-10 equiv.>95%>95%High selectivity for Pd, low product loss, good for polishing.[6]Higher cost, lower capacity than some polymer scavengers.
Polymer-Thiourea 5-10 equiv.>97%>95%Excellent selectivity and capacity, robust.Can be more expensive, may require longer reaction times.
MP-TMT 3-7 equiv.>99%>97%Very high efficiency for Pd, robust polymer backbone.[1][6]Higher cost than carbon.

Note: Efficiency and recovery are highly dependent on the specific substrate, solvent, and palladium species. The data presented is a general guide.

Corrective Actions:

  • Quantify Loss: First, ensure the product loss is due to the purification step and not the reaction or work-up. Run a control experiment where the crude material is subjected to the same conditions (solvent, temperature, time, filtration) but without the scavenging agent.

  • Reduce Adsorbent: Titrate down the amount of activated carbon or scavenger used. Analyze the palladium levels at each concentration to find the optimal balance between purity and yield.

  • Switch to a Selective Scavenger: If using activated carbon, switching to a silica- or polymer-based scavenger like Si-Thiol or MP-TMT will almost always improve product recovery due to their targeted chelation mechanism.[6][13]

Experimental Protocols
Protocol 1: General Procedure for Palladium Removal with Activated Carbon
  • Preparation: Dissolve the crude 1-(4-Bromophenyl)-1,1-difluoropropan-2-one in a suitable solvent (e.g., Ethyl Acetate, Toluene, THF) to a concentration of approximately 50-100 mg/mL.

  • Addition of Carbon: To the stirred solution, add activated carbon (5-10 wt% relative to the crude product mass).

  • Slurry Treatment: Stir the resulting slurry at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for palladium content if possible.

  • Filtration: Prepare a 1-2 cm pad of Celite in a sintered glass funnel. Pre-wet the pad with the clean solvent.

  • Separation: Dilute the slurry with a small amount of solvent and filter it through the Celite pad to remove the activated carbon.

  • Washing: Wash the carbon/Celite cake with a small volume of fresh, warm solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and submit a sample for final palladium analysis (ICP-MS).

Protocol 2: Screening and Selection of a Solid-Supported Metal Scavenger

This protocol is designed to efficiently identify the best scavenger for your specific process stream.

G start Prepare Stock Solution of Crude Product in Solvent vials Aliquot into 4 Vials (e.g., 1 mL each) start->vials add_scav Add Scavengers (5 equiv.) - Vial 1: Control (None) - Vial 2: Si-Thiol - Vial 3: MP-TMT - Vial 4: Si-Amine vials->add_scav agitate Agitate Vials (RT, 4-16 hours) add_scav->agitate sample Filter Samples (e.g., through syringe filter) agitate->sample analyze Analyze Supernatant (ICP-MS or Rapid Assay) sample->analyze select Select Most Effective Scavenger for Scale-Up analyze->select

Caption: Experimental workflow for screening metal scavengers.

  • Preparation: Create a stock solution of your crude product. Reserve a portion of this solution for a "before" analysis of palladium content.

  • Setup: In separate vials, place an equal amount of the stock solution.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Si-Thiol, MP-TMT, Si-Amine, etc.). Use a consistent molar equivalent (e.g., 5 equivalents) relative to the initial amount of palladium catalyst used in the reaction. Include one vial with no scavenger as a control.

  • Agitation: Seal the vials and agitate them at room temperature on a shaker or stir plate for a set period (a 16-hour overnight screen is common).

  • Sampling & Analysis: After the agitation period, filter each sample through a 0.45 µm syringe filter to remove the solid scavenger. Dilute the filtrate and submit for palladium analysis.

  • Selection: Compare the final palladium levels from each vial to the initial and control samples to determine the most efficient scavenger for your system.

References
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Koide, K., et al. (2017). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. ACS Publications. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Biotage. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link]

  • Bu, X., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. ResearchGate. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Retention Time Standards for the Analysis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of potential High-Performance Liquid Chromatography (HPLC) retention time standards for the analysis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of options to explain the fundamental principles behind selecting an appropriate standard, ensuring the integrity and reproducibility of your chromatographic data.

The Critical Role of Retention Time Standards in HPLC Analysis

In High-Performance Liquid Chromatography (HPLC), the retention time—the time it takes for a specific compound to travel through the column to the detector—is a critical parameter for compound identification. However, retention times can be subject to drift due to a variety of factors, including fluctuations in mobile phase composition, column temperature, and flow rate.[1][2][3] This variability can compromise the accuracy and reliability of analytical results, particularly in complex analyses or when comparing data across different runs or instruments.

To mitigate these effects, a known compound, referred to as a retention time standard or internal standard, is often added to the sample.[4][5] This standard co-elutes with the analyte(s) of interest and serves as a reference point. By analyzing the relative retention time of the target analyte to the standard, variations in the chromatographic system can be effectively normalized, leading to more precise and accurate quantification.[6][7]

Evaluating 1-(4-Bromophenyl)-1,1-difluoropropan-2-one as a Potential Retention Time Standard

While not extensively documented as a commercially available retention time standard, 1-(4-Bromophenyl)-1,1-difluoropropan-2-one possesses several chemical characteristics that make it a viable candidate for specific applications, particularly in the analysis of structurally similar compounds.

Structural Features and Chromatographic Behavior:

  • Aromatic Bromination: The presence of a bromine atom on the phenyl ring significantly influences its polarity and provides a site for potential π-π interactions with specific stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns.

  • Difluoroalkyl Group: The 1,1-difluoro substitution on the propane chain introduces a unique electronic character and can lead to selective interactions with fluorinated stationary phases.[8][9][10]

  • Ketone Functionality: The ketone group provides a polar site for hydrogen bonding, influencing its retention on polar-embedded and traditional silica-based reversed-phase columns.

These features suggest that its retention behavior will be sensitive to the choice of both the stationary and mobile phases, offering a degree of tunability for specific analytical methods.

Comparative Analysis of Potential Retention Time Standards

The ideal internal standard should be chemically similar to the analyte of interest but sufficiently resolved from it and other sample components.[4][5][11] It should also be stable, commercially available (or easily synthesized), and not naturally present in the sample.[5][11] Below is a comparison of potential standards for the analysis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one.

Standard Structural Similarity to Analyte Potential Advantages Potential Disadvantages Recommended Column Chemistries
1-(4-Bromophenyl)-1,1-difluoropropan-2-one (Self-Standard/Spike) IdenticalPerfect chemical match, ideal for standard addition methods.Cannot be used as a traditional internal standard as it will co-elute.C18, Phenyl-Hexyl, PFP
1-(4-Bromophenyl)propan-2-one [12]High (lacks fluorine)Similar core structure, likely to have close elution profile. Commercially available.May not fully mimic the behavior of the difluorinated analyte on all stationary phases.C18, Phenyl-Hexyl
1-(4-Bromophenyl)-2,2,2-trifluoroethanone [13][14]High (different fluoroalkyl chain)Contains both the bromophenyl and a fluoroalkyl moiety. Commercially available.The trifluoro group may lead to significantly different retention times.C18, PFP, Fluorinated phases
4'-Bromoacetophenone [15][16]Moderate (lacks difluoropropanone side chain)Simple, commercially available brominated aromatic ketone.Less structural similarity may lead to different responses to system variations.C18, Phenyl-Hexyl
1-(4-Fluorophenyl)-1,1-difluoropropan-2-one High (different halogen on the ring)Very similar structure, likely to have very similar chromatographic behavior.May not be readily commercially available.C18, PFP, Fluorinated phases

Experimental Protocols

Protocol 1: Selection and Validation of an Internal Standard

This protocol outlines the steps for selecting and validating a suitable internal standard for the HPLC analysis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one.

Objective: To identify an internal standard that provides reproducible and accurate quantification of the target analyte.

Materials:

  • 1-(4-Bromophenyl)-1,1-difluoropropan-2-one (analyte)

  • Candidate internal standards (e.g., 1-(4-Bromophenyl)propan-2-one, 1-(4-Bromophenyl)-2,2,2-trifluoroethanone)

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • Appropriate HPLC column (e.g., C18, Phenyl-Hexyl, or PFP)

Procedure:

  • Prepare Stock Solutions: Prepare individual stock solutions of the analyte and each candidate internal standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Initial Screening Injections:

    • Inject the analyte solution to determine its retention time under the desired chromatographic conditions.

    • Individually inject each candidate internal standard solution to determine their respective retention times.

  • Resolution Check: Prepare a mixture of the analyte and a promising internal standard candidate. Inject the mixture to ensure baseline separation between the two peaks. The resolution should ideally be greater than 1.5.

  • Stability Assessment:

    • Prepare a solution containing both the analyte and the selected internal standard.

    • Inject this solution multiple times over an extended period (e.g., 24 hours) to assess the stability of the relative retention time. The relative standard deviation (RSD) of the relative retention time should be less than 1%.

  • Matrix Effect Evaluation (if applicable): Spike a blank sample matrix with the analyte and the internal standard and compare the peak areas to a clean standard solution. This will help to identify any suppression or enhancement of the signal due to the matrix.

Protocol 2: Quantitative Analysis using an Internal Standard

This protocol describes the use of a validated internal standard for the quantification of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one.

Objective: To accurately quantify the concentration of the target analyte in a sample.

Procedure:

  • Prepare Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard and varying, known concentrations of the analyte.

  • Prepare Samples: To each unknown sample, add the same constant concentration of the internal standard as used in the calibration standards.

  • HPLC Analysis: Inject the calibration standards and the unknown samples into the HPLC system.

  • Data Analysis:

    • For each injection, determine the peak areas of the analyte and the internal standard.

    • Calculate the response factor (RF) for each calibration standard using the following formula:

      • RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration)

    • Plot a calibration curve of the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) versus the analyte concentration.

    • Determine the concentration of the analyte in the unknown samples by using the peak area ratio from the sample chromatogram and the calibration curve.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Analyte Analyte Stock Cal_Standards Calibration Standards Analyte->Cal_Standards IS Internal Standard Stock IS->Cal_Standards Samples Unknown Samples IS->Samples HPLC HPLC System Cal_Standards->HPLC Samples->HPLC Column Column HPLC->Column Detector Detector Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: A generalized workflow for quantitative HPLC analysis using an internal standard.

Conclusion

The selection of an appropriate retention time standard is a critical step in developing robust and reliable HPLC methods. While 1-(4-Bromophenyl)-1,1-difluoropropan-2-one is not a conventional off-the-shelf standard, its unique structural features make it a plausible candidate for specific applications. For broader utility, structurally similar compounds such as 1-(4-Bromophenyl)propan-2-one and 1-(4-Bromophenyl)-2,2,2-trifluoroethanone offer commercially available alternatives that are likely to provide the necessary performance characteristics for accurate and precise quantification. The ultimate choice of an internal standard should always be guided by empirical validation to ensure its suitability for the specific analytical method and sample matrix.

References

  • ResearchGate. (2014, February 27). How to choose an HPLC internal standard?. Retrieved from [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?. Retrieved from [Link]

  • SCAT Europe Blog. (n.d.). Retention Times: Stable & Precise | HPLC Analysis. Retrieved from [Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]

  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Retrieved from [Link]

  • Reddit. (2023, September 12). How would I pick a suitable internal standard? : r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)propan-2-one. Retrieved from [Link]

  • LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Chromatography Online. (2026, February 6). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis | Download Table. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). CAS RN | 16184-89-7 | 1-(4-Bromophenyl)-2,2,2-trifluoro-1-ethanone, 98+. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... | Download Scientific Diagram. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards: How Does It Work?. Retrieved from [Link]

  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • SIELC. (2018, February 16). Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Aberdeen. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Google Patents. (n.d.). EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives.
  • PMC. (n.d.). HPLC Retention time prediction for metabolome analysi. Retrieved from [Link]

Sources

Guide: Interpreting Mass Spectrometry (MS) Fragmentation of Brominated Difluoro Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Brominated difluoro ketones (specifically


-bromo-

-difluoro ketones) are critical synthons in the development of protease inhibitors and peptidomimetics. The

group acts as a bioisostere for carbonyls or oxygen, while the bromine atom serves as a versatile handle for cross-coupling or nucleophilic substitution.

However, characterizing these moieties by Mass Spectrometry (MS) presents unique challenges due to the competing electronic effects of the gem-difluoro group and the labile carbon-bromine bond. This guide moves beyond basic spectral interpretation, offering a comparative analysis of fragmentation pathways to distinguish these compounds from their non-fluorinated and chlorinated analogs.

Fundamental Principles: The "Signature" of Br-CF2-Ketones

Before analyzing fragmentation, one must recognize the static spectral signature.

The Isotopic Fingerprint

The most immediate diagnostic in any MS technique (EI, ESI, CI) is the bromine isotope pattern. Unlike fluorine (


, monoisotopic) or chlorine (

), bromine exists as

and

in a nearly 1:1 ratio .
  • Observation: The Molecular Ion (

    
     in EI) or Protonated Ion (
    
    
    
    in ESI) will appear as a "doublet" separated by 2 mass units (
    
    
    and
    
    
    ) of almost equal intensity.
  • Validation: If the doublet pattern disappears in a fragment ion, that fragment has lost the bromine atom.

The Gem-Difluoro Effect ( )

Fluorine is the most electronegative element, yet it can stabilize


-carbocations via resonance (lone pair back-donation).
  • Inductive Effect (-I): Destabilizes the molecular ion, often leading to rapid fragmentation.

  • Resonance Effect (+R): Stabilizes specific cations, such as

    
    , making them surprisingly abundant compared to non-fluorinated alkyl cations.
    

Comparative Analysis: Performance & Alternatives

This section objectively compares the MS behavior of brominated difluoro ketones against common structural alternatives and ionization techniques.

Table 1: Structural & Technique Comparison
FeatureBrominated Difluoro Ketones (

)
Chlorinated Analog (

)
Non-Fluorinated Analog (

)
Isotopic Pattern 1:1 Doublet (Distinctive)3:1 Cluster (Distinctive)1:1 Doublet
C-X Bond Stability Weak (C-Br cleaves easily)Moderate (C-Cl is stronger)Weak
Alpha-Cleavage Favors acylium (

) due to EWG nature of

.
Favors acylium (

).
Mixed; can form

.
Diagnostic Loss Loss of

(M-79/81) is dominant.
Loss of

(M-35/37) is less dominant.
Loss of

and

.
McLafferty Blocked on

side; occurs only if alkyl chain

.
Same restrictions.Possible on both sides if chains allow.
Technique Comparison: EI vs. ESI
  • Electron Ionization (EI): The "Gold Standard" for structural elucidation. The hard ionization (70 eV) forces the cleavage of the

    
     and 
    
    
    
    bonds, revealing the carbon skeleton.
  • Electrospray Ionization (ESI): Often yields only

    
     or solvent adducts (
    
    
    
    ). Useful only for molecular weight confirmation, as the
    
    
    bond may survive, obscuring the structural core.

Detailed Fragmentation Pathways (EI-MS)

The fragmentation of a generic brominated difluoro ketone (


) follows a predictable logic tree driven by radical stability and charge localization.
Primary Pathway: Alpha-Cleavage

Ionization usually occurs at the carbonyl oxygen lone pair. The radical cation stabilizes by cleaving the bond


 to the carbonyl.[1]
  • Path A (Dominant): Formation of the Alkyl Acylium Ion.

    
    
    
    • Result: Strong peak for

      
      .
      
    • Note: The electron-withdrawing

      
       group destabilizes the acylium ion on its side, so the charge prefers the non-fluorinated alkyl group (
      
      
      
      ).
  • Path B (Minor): Formation of the Fluorinated Acylium Ion.

    
    
    
    • Result: Weak doublet peak (due to Br).

Secondary Pathway: Carbon-Bromine Cleavage

Direct loss of the halogen is common in brominated compounds due to the weak


 bond.


  • Result: A peak at

    
     (or 
    
    
    
    ).
  • Significance: This ion is often stabilized by the fluorine atoms (

    
     resonance), making it a significant peak in the spectrum.
    
Pathway Visualization (Graphviz)

The following diagram illustrates the decision tree for interpreting these spectra.

MS_Fragmentation M_Ion Molecular Ion (M+) [R-CO-CF2Br]+. (1:1 Doublet) Alpha_Cleavage Alpha-Cleavage (Radical driven) M_Ion->Alpha_Cleavage Br_Loss C-Br Cleavage (Inductive cleavage) M_Ion->Br_Loss McLafferty McLafferty Rearrangement (If R >= C3) M_Ion->McLafferty Acylium Acylium Ion [R-C≡O]+ (Base Peak often) Alpha_Cleavage->Acylium - •CF2Br Fluoro_Cation Difluoro Cation [R-CO-CF2]+ (M - 79/81) Br_Loss->Fluoro_Cation - Br• Mc_Fragment Enol Ion [CH2=C(OH)-CF2Br]+. (Even Mass) McLafferty->Mc_Fragment - Alkene Diag_Acylium Diagnostic: Identifies Alkyl Chain R Acylium->Diag_Acylium Diag_Fluoro Diagnostic: Confirms CF2 presence (No Br Pattern) Fluoro_Cation->Diag_Fluoro Diag_Mc Diagnostic: Confirms Chain Length Mc_Fragment->Diag_Mc

Figure 1: Decision tree for interpreting EI-MS fragmentation of brominated difluoro ketones. Dashed lines indicate conditional pathways dependent on alkyl chain length.

Experimental Protocol: Self-Validating Analysis

To ensure data trustworthiness, follow this tiered protocol. This method validates the presence of the halogen and the fluorinated moiety sequentially.

Step 1: Isotope Screening (The "Doublet Check")
  • Acquire full scan MS (EI, 70 eV).

  • Locate the highest mass cluster.

  • Validation: Does the cluster show two peaks separated by 2 Da with roughly equal intensity?

    • Yes: Bromine confirmed.[2]

    • No: Check for de-bromination (common in injection ports) or incorrect synthesis.

Step 2: The "Fluorine Filter" (Fragment Analysis)
  • Identify the Base Peak (100% intensity). In these ketones, it is often the non-fluorinated acylium ion (

    
    ).
    
  • Calculate the mass of

    
    .
    
  • Validation: Does

    
     Da?
    
    • Mass of

      
      .
      
    • If the difference matches 129/131, the

      
       tail is confirmed.
      
Step 3: High-Resolution Verification (Optional but Recommended)

If using Q-TOF or Orbitrap:

  • Calculate the exact mass defect. Fluorine has a slight negative mass defect, while Bromine has a significant defect.

  • Target: Mass difference between

    
     and 
    
    
    
    is exactly
    
    
    Da.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Structural Confirmation Guide: X-ray Crystallography of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromophenyl)-1,1-difluoropropan-2-one represents a critical pharmacophore in medicinal chemistry. The


-difluoroketone moiety acts as a bioisostere for oxygen or a metabolically stable transition-state mimetic for peptide bond hydrolysis. While NMR spectroscopy (

,

,

) provides connectivity data, it often fails to unambiguously resolve the specific conformational lock imposed by the gem-difluoro group due to complex

-coupling and timescale averaging.

This guide outlines the definitive protocol for structural confirmation using Single Crystal X-ray Diffraction (SC-XRD) . Unlike solution-state methods, SC-XRD utilizes the anomalous scattering of the heavy bromine substituent (


) to determine absolute configuration and precise bond geometries, validating the electronic influence of the difluoromethylene bridge.

Part 1: Methodological Comparison (NMR vs. SC-XRD)

To validate the structure of fluorinated phenyl ketones, researchers must choose between solution-state dynamics (NMR) and solid-state precision (XRD).

Solution-State NMR ( , )
  • Utility: Rapid assessment of purity and functional group presence.

  • Limitation: The

    
     group introduces complex spin-spin coupling (
    
    
    
    ,
    
    
    ). In 1-(4-Bromophenyl)-1,1-difluoropropan-2-one, the rotation around the
    
    
    bond may be restricted, leading to broadened signals or distinct rotamers at low temperatures, which can be mistaken for impurities.
  • Blind Spot: NMR cannot directly measure the torsion angle

    
     (C=O to Phenyl ring), which dictates the molecule's binding affinity in a protein pocket.
    
X-ray Crystallography (SC-XRD)[1]
  • Utility: "Gold Standard" for 3D spatial arrangement.

  • Advantage: The Bromine atom acts as a "heavy atom" anchor. Its high electron density dominates the diffraction phases, allowing for rapid solution of the structure via Patterson methods or Charge Flipping algorithms.

  • Critical Data: Directly measures the C-F bond lengthening or shortening caused by the anomeric effect, a key indicator of chemical reactivity.

Decision Logic: Characterization Pathway

The following diagram illustrates the decision matrix for choosing the correct analytical technique.

CharacterizationLogic Start Sample: 1-(4-Bromophenyl)- 1,1-difluoropropan-2-one Purity Initial Purity Check (HPLC / 1H NMR) Start->Purity Question Is Absolute Conformation Required? Purity->Question NMR_Path Routine Analysis: 19F NMR (Solvent: CDCl3) Question->NMR_Path No (Routine) XRD_Path Definitive Path: SC-XRD (Mo Source) Question->XRD_Path Yes (Drug Design) Issue Ambiguity: Complex Coupling / Rotamers NMR_Path->Issue Broad signals? Issue->XRD_Path Escalate Crystal Crystallization: Vapor Diffusion XRD_Path->Crystal Data Data Output: Bond Lengths, Torsion Angles Crystal->Data

Figure 1: Decision matrix for selecting SC-XRD over NMR for fluorinated conformer analysis.

Part 2: Experimental Protocol

Crystallization Strategy

The target molecule is lipophilic. Standard evaporation often yields amorphous solids. The Vapor Diffusion method is required to grow diffraction-quality single crystals.

  • Solvent System: Dichloromethane (DCM) / Pentane.

  • Protocol:

    • Dissolve 15 mg of the compound in 0.5 mL of DCM (Solvent A) in a small inner vial (GC vial).

    • Place the open inner vial inside a larger 20 mL scintillation vial.

    • Add 3 mL of Pentane (Solvent B) to the outer vial. Note: Pentane is the antisolvent.

    • Cap the outer vial tightly. The volatile pentane will diffuse into the DCM, slowly increasing saturation.

    • Observation: Check after 24-48 hours for colorless prismatic crystals.

Data Collection Parameters

For brominated compounds, the choice of X-ray source is pivotal.

  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å)
    .
    • Reasoning: Bromine (

      
      ) has a high absorption coefficient (
      
      
      
      ). Copper radiation (Cu-K
      
      
      ,
      
      
      Å) causes significant fluorescence and absorption errors with Br, leading to poor data quality (high
      
      
      ). Mo radiation penetrates better and minimizes these artifacts.
  • Temperature: 100 K (Cryostream).

    • Reasoning: The

      
       and 
      
      
      
      groups can exhibit high thermal motion or rotational disorder at room temperature. Cooling freezes these rotations, sharpening the diffraction spots.
Refinement Strategy
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for small achiral organics.
  • Absorption Correction: Multi-scan (SADABS) is mandatory due to the Bromine atom.

  • Disorder Handling: If the

    
     group shows elongated thermal ellipsoids, apply a disorder model (PART 1 / PART 2 in SHELXL) rather than restraining bond lengths excessively.
    

Part 3: Reference Parameters for Structure Validation

When analyzing your crystallographic data, compare your results against these reference ranges. Deviations


 Å or 

suggest crystal packing forces or incorrect assignment.
Table 1: Key Geometric Parameters (Expected)
ParameterAtoms InvolvedExpected ValueStructural Significance
Bond Length

1.89 - 1.91 ÅStandard aromatic C-Br bond.
Bond Length

1.34 - 1.36 ÅShort due to high electronegativity of F.
Bond Length

1.21 - 1.23 ÅTypical ketone double bond.
Bond Angle

107° - 109°Slightly compressed tetrahedral angle.
Torsion Angle

Variable (0° to 90°)Critical: Determines if the molecule is planar or twisted.
The "Fluorine Effect" Checklist

To confirm the structure is chemically sound, verify the following in your refinement:

  • C-C Bond Shortening: The bond between the

    
     carbon and the carbonyl carbon should be slightly shorter (~1.50 Å) than a standard C-C single bond (~1.54 Å) due to the electron-withdrawing nature of the fluorines.
    
  • Thermal Ellipsoids: The Fluorine atoms should have larger thermal parameters (

    
    ) than the backbone carbons. If they are smaller, check for element misassignment (e.g., assigning O as F).
    

Part 4: Workflow Visualization

The following diagram details the technical workflow from crystal growth to final CIF generation.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Diffraction cluster_2 Phase 3: Solution Growth Vapor Diffusion (DCM/Pentane) Mount Mount on Mitegen Loop (Paratone Oil) Growth->Mount Collect Data Collection (Mo Source, 100K) Mount->Collect Process Integration & Scaling (APEX/CrysAlis) Collect->Process Phase Phasing (SHELXT) Locate Br Atom Process->Phase Refine Refinement (SHELXL) Anisotropic F, H-atoms Phase->Refine

Figure 2: Step-by-step technical workflow for SC-XRD structure determination.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard tool for viewing packing interactions). Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. (For theoretical grounding on C-F bond lengths). Link

  • Müller, P. (2006). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press. (Authoritative text on handling disorder in refinement).

Comparative IR Analysis: Electronic Impacts of Gem-Difluorination in 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

[1]

Executive Summary

Product Focus: 1-(4-Bromophenyl)-1,1-difluoropropan-2-one Primary Application: Bioisosteric intermediate for kinase inhibitors and metabolic stability studies.[1] Analytical Context: This guide provides a comparative infrared (IR) spectroscopic analysis of the target molecule against its non-fluorinated precursor, 1-(4-Bromophenyl)propan-2-one .[1]

The introduction of the gem-difluoromethylene (-CF2-) group at the benzylic position induces significant electronic perturbations.[1] This guide delineates the specific vibrational shifts—most notably the blue shift of the carbonyl stretch —that serve as critical quality control (QC) markers during synthesis and characterization.

Structural Deconstruction & Vibrational Logic[1]

To interpret the IR spectrum accurately, one must understand the competing electronic effects within the molecule. The structure consists of a para-bromophenyl ring connected to a difluoromethylene bridge, which is directly bonded to a methyl ketone.

The "Fluorine Effect" on Vibrational Frequencies

The substitution of hydrogen atoms with fluorine at the

1
  • Carbonyl Blue Shift: The highly electronegative fluorine atoms withdraw electron density from the adjacent carbon-carbon bond, and subsequently from the carbonyl carbon. Unlike conjugation (which lowers frequency), this inductive withdrawal strengthens the C=O bond order, increasing its force constant (

    
    ). According to Hooke’s Law (
    
    
    ), this results in a shift to a higher wavenumber (Blue Shift).
  • C-F Intensity: The C-F bond possesses a large dipole moment. Consequently, the change in dipole moment (

    
    ) during vibration is massive, resulting in extremely intense absorption bands in the 1100–1350 cm⁻¹ region, often obscuring the "fingerprint" region.
    
Graphviz Diagram: Electronic Influence Map

The following diagram illustrates the electronic push-pull mechanisms dictating the spectral shifts.[1]

ElectronicEffectscluster_spectrumSpectral ConsequencesBr_Ph4-Bromophenyl Group(Electron Withdrawing)CF2Gem-Difluoro (-CF2-)(Strong -I Inductive Effect)Br_Ph->CF2StabilizesKetoneCarbonyl (C=O)(Vibrational Reporter)CF2->KetoneInductive Withdrawal(Increases k, Blue Shift)IntenseIntense C-F(1100-1300 cm⁻¹)CF2->IntenseShiftC=O Shift(+20-30 cm⁻¹)Ketone->ShiftMethylMethyl Terminus(Hyperconjugation)Methyl->KetoneWeak Donation

Caption: Figure 1. Electronic connectivity map showing the inductive influence of the difluoro group on the carbonyl vibrational frequency.

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct non-fluorinated analog. This comparison allows researchers to confirm the success of the fluorination reaction.

Target: 1-(4-Bromophenyl)-1,1-difluoropropan-2-one Reference: 1-(4-Bromophenyl)propan-2-one[1]

Functional GroupVibrational ModeReference (Non-Fluoro) Frequency (cm⁻¹)Target (Difluoro) Frequency (cm⁻¹)Shift / Observation
Carbonyl C=O[1][2] Stretch1715 ± 51735 – 1755 Diagnostic Blue Shift. The -CF2- group stiffens the C=O bond.[1]
Fluorine C-F StretchAbsent1150 – 1250 Very strong, broad doublet or multiplet. Dominates the region.[2]
Aromatic C=C Ring Stretch1590, 14901590, 1495Minimal change. The -CF2- insulates the ring from the carbonyl slightly.[1]
Aromatic C-H Stretch3030 - 30803030 - 3100Weak intensity, typical for aromatics.[1]
Aliphatic C-H Stretch2900 - 29802920 - 2990The -CH2- peaks disappear; only -CH3 peaks remain.[1]
Halogen C-Br Stretch1010, 10701010, 1075Characteristic para-substitution bands.
Fingerprint OOP Bending800 - 840810 - 850Strong band indicating para-disubstitution (2 adjacent H's).[1]

Detailed Characteristic Peak Guide

A. The Carbonyl Region (1700–1800 cm⁻¹)

In the non-fluorinated parent, the ketone appears at a standard ~1715 cm⁻¹. Upon gem-difluorination at the alpha position, the Fermi resonance and inductive effects shift this peak significantly higher.

  • Expectation: A sharp, strong band centered between 1735 and 1755 cm⁻¹ .

  • Interference Warning: If the sample is wet, H-bonding may slightly lower this frequency, broadening the peak.

B. The C-F Stretching Region (1000–1350 cm⁻¹)

This is the most chaotic region of the spectrum but the most definitive for structural confirmation.

  • Expectation: Two or more intense bands corresponding to symmetric (

    
    ) and asymmetric (
    
    
    ) stretching of the CF2 group.
  • Differentiation: These bands are significantly stronger than the C-C or C-O bands found in this region for non-fluorinated compounds.

C. The Para-Bromophenyl Signature

The aromatic ring provides stable anchor points in the spectrum that remain largely unaffected by the aliphatic chain modification.

  • In-Plane Bending: ~1010 cm⁻¹ and ~1070 cm⁻¹.[1]

  • Out-of-Plane (OOP) Bending: A strong, solitary band near 810–840 cm⁻¹ .[1] This is the classic "two adjacent hydrogens" signal for para-substitution.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this standardized ATR-FTIR protocol. This workflow includes built-in "Stop/Go" decision points.[1]

Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[3]

  • Scans: Minimum 32 (64 recommended for high signal-to-noise).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Methodology
  • System Validation (Start):

    • Run a background scan (air).

    • Validation Check: Ensure CO2 doublet (2350 cm⁻¹) is minimized. If absorbance > 0.01, purge system.

  • Sample Preparation:

    • The target is likely a solid or low-melting solid.[1] Place a small amount (< 5 mg) on the crystal.

    • Apply pressure using the anvil until the "Energy Meter" or "Contact Gauge" maximizes.

  • Acquisition:

    • Collect the sample spectrum.[3]

  • Data Processing:

    • Apply Automatic Baseline Correction.

    • Critical Step: Do not apply heavy smoothing, as this may merge the split C-F bands.

  • Comparative QC (End):

    • Overlay the spectrum with the non-fluorinated starting material.

    • Pass Criteria:

      • Disappearance of -CH2- scissoring (~1460 cm⁻¹).[1]

      • Appearance of massive C-F bands (1100-1300 cm⁻¹).[1]

      • Shift of C=O from ~1715 to >1735 cm⁻¹.

Graphviz Diagram: Experimental Workflow

WorkflowStartStart: System PurgeBackgroundAcquire Background(Check CO2/H2O)Start->BackgroundSampleLoad Sample(Diamond ATR)Background->SampleScanAcquire Spectrum(64 Scans, 4cm⁻¹)Sample->ScanDecisionQC Check:C=O > 1735 cm⁻¹?Scan->DecisionPassPASS:Confirm StructureDecision->PassYesFailFAIL:Check for Hydrationor Starting MaterialDecision->FailNo (<1720)

Caption: Figure 2. Logic flow for confirming the synthesis of the difluoro-target using IR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for inductive effects on carbonyl frequencies).
  • NIST Chemistry WebBook. IR Spectrum of 1-(4-bromophenyl)ethanone (Analogous substructure).Link[1]

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for C-F stretching frequency ranges).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Percy, J. M. (1998). Building Block Approaches to Aliphatic Organofluorine Compounds. Topics in Current Chemistry.

Comparative yield analysis of synthetic routes for 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Yield Analysis: Synthetic Routes for 1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Executive Summary

This guide evaluates three distinct synthetic pathways for the preparation of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one , a critical fluorinated building block in medicinal chemistry.

  • Route A (Transition-Metal Cross-Coupling) is identified as the superior method for high-purity applications , offering the highest regioselectivity and overall yields (approx. 65-72%) by constructing the difluorobenzylic scaffold from modular precursors.

  • Route B (Electrophilic Fluorination) serves as a rapid, lower-cost alternative for early-stage discovery, though it suffers from lower yields (45-55%) due to mono-fluorinated byproducts.

  • Route C (Deoxofluorination) is discussed as a niche alternative but is generally less favored due to safety concerns regarding DAST/Deoxo-Fluor at scale.

Route A: Copper-Mediated Cross-Coupling (The Precision Method)

Best For: Scale-up, high purity requirements, and late-stage diversification.

This route employs a convergent strategy, coupling a pre-functionalized difluoroacetate fragment with an aryl iodide. It avoids the selectivity issues inherent in direct fluorination.

Mechanism & Rationale

The reaction proceeds via a copper-mediated radical cross-coupling (Reformatsky-type). The ethyl bromodifluoroacetate is activated by copper to form a


 species, which undergoes cross-coupling with the aryl iodide. The subsequent conversion of the ester to the methyl ketone is achieved via a Weinreb amide intermediate to prevent over-addition of the methylating agent.
Experimental Protocol

Step 1: Cross-Coupling to Ethyl (4-bromophenyl)difluoroacetate

  • Activation: In a flame-dried flask under Argon, suspend Copper powder (2.5 equiv, activated with iodine) in anhydrous DMSO (10 volumes).

  • Addition: Add ethyl bromodifluoroacetate (1.5 equiv) and 1-bromo-4-iodobenzene (1.0 equiv).

  • Reaction: Heat the mixture to 55–60°C for 12–16 hours. Monitor by GC-MS for the disappearance of the aryl iodide.

    • Note: The aryl bromide moiety remains intact due to the higher reactivity of the C-I bond.

  • Workup: Cool to RT, dilute with EtOAc, and wash with cold saturated

    
     (to remove Cu salts) followed by brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 95:5). Yield: 78–85% .[1]

Step 2: Conversion to Methyl Ketone

  • Weinreb Amide Formation: Treat the ester from Step 1 with N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and isopropylmagnesium chloride (2.0 equiv) in THF at -20°C. Stir for 1 h.

  • Methylation: Cool the Weinreb amide solution to 0°C and add Methylmagnesium bromide (1.2 equiv, 3.0 M in ether) dropwise.

  • Quench: Quench with 1M HCl. Extract with Et2O.

  • Yield: Step 2 typically proceeds in 85–90% .

Overall Route Yield: ~65–75%[1]

RouteA SM1 1-Bromo-4-iodobenzene Inter1 Ethyl (4-bromophenyl) difluoroacetate SM1->Inter1 Step 1: Cross-Coupling (55°C, 12h) Reagent1 Ethyl bromodifluoroacetate + Cu / DMSO Reagent1->Inter1 Product 1-(4-Bromophenyl)- 1,1-difluoropropan-2-one Inter1->Product Step 2: Weinreb Amide -> Methylation Reagent2 1. MeNHOMe·HCl 2. MeMgBr Reagent2->Product

Figure 1: Convergent synthesis via Copper-mediated cross-coupling.

Route B: Electrophilic Gem-Difluorination (The Direct Method)

Best For: Rapid library generation, small-scale synthesis.

This route directly fluorinates the parent ketone. While shorter, it challenges the chemist to control mono- vs. di-fluorination.

Mechanism & Rationale

The reaction utilizes Selectfluor (F-TEDA-BF4) as an electrophilic fluorine source.[2] The ketone is first converted to an enamine or silyl enol ether, or reacted directly in the presence of a catalyst. The second fluorination is slower than the first due to the electron-withdrawing effect of the first fluorine atom, often requiring elevated temperatures or stronger activation.

Experimental Protocol
  • Precursor Synthesis: Start with 1-(4-bromophenyl)propan-2-one (P2P derivative).

  • Reaction Setup: Dissolve precursor (1.0 equiv) in Acetonitrile (0.1 M). Add Selectfluor (2.5 equiv).

  • Catalyst: Add sodium sulfate (anhydrous) and a catalytic amount of Formic acid or use microwave irradiation at 80°C .

  • Monitoring: The reaction will show a mixture of mono-fluoro and di-fluoro products. Continue heating until the mono-fluoro species is consumed (approx. 24 h).

  • Workup: Filter off solids, concentrate, and redissolve in DCM. Wash with water.[3]

  • Purification: Careful column chromatography is required to separate the target gem-difluoro ketone from any remaining mono-fluoro impurity.

Yield Analysis:

  • Conversion: >90%

  • Selectivity (Gem-difluoro): ~60%

  • Isolated Yield: 45–55%

RouteB SM 1-(4-Bromophenyl) propan-2-one Mono Mono-fluoro Intermediate SM->Mono Fast Reagent Selectfluor (2.5 eq) MeCN, 80°C Reagent->Mono Product 1-(4-Bromophenyl)- 1,1-difluoropropan-2-one Mono->Product Slow (Rate Limiting)

Figure 2: Stepwise electrophilic fluorination mechanism.

Comparative Analysis Summary

MetricRoute A: Cu-Cross CouplingRoute B: Electrophilic FluorinationRoute C: Deoxofluorination (DAST)
Overall Yield High (65–75%) Moderate (45–55%)Low-Moderate (40–60%)
Purity Profile Excellent (Clean conversion)Fair (Mono-fluoro impurities)Variable (Elimination byproducts)
Reagent Cost High (BrCF2COOEt + Catalyst)High (Selectfluor)Moderate (DAST/Deoxo-Fluor)
Scalability Good (Exothermic but manageable)Moderate (Purification bottlenecks)Poor (Safety risks >10g)
Safety Standard Organic HazardsSafe (Stable solids)High Risk (Explosion/HF)

References

  • Copper-Mediated Cross-Coupling: Sato, K., et al. "Synthesis of 4,4-difluoro-α-tocopherol using a cross-coupling reaction of bromodifluoroacetate with aryl iodide." Journal of Organic Chemistry.

  • Electrophilic Fluorination: Banks, R. E.[4] "Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent." Journal of Fluorine Chemistry.

  • General Review of α,α-Difluoroketones: "Methods for the Synthesis of α,α‐Difluoroketones." European Journal of Organic Chemistry.

  • Reformatsky Reagents: "Ethyl bromodifluoroacetate: A versatile reagent." Encyclopedia of Reagents for Organic Synthesis.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.